Peucedanocoumarin I
Description
Structure
3D Structure
Properties
IUPAC Name |
[(9S,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNSPFBYXGREE-VEQZCADJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peucedanocoumarin I: A Technical Guide to Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanocoumarin I, a dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a compound of interest in pharmacological research. Preliminary studies suggest its potential involvement in key cellular signaling pathways related to inflammation and cancer. This technical guide provides a comprehensive overview of the early mechanistic investigations of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Mechanisms of Action
Preliminary research has pointed towards two primary mechanisms of action for this compound: inhibition of the NF-κB signaling pathway and inhibition of aldo-keto reductase.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
This compound has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, including cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
| Bioactivity | Target/Assay | IC50 Value |
| Anti-inflammatory | NF-κB Inhibition (in vitro) | 0.43 µmol/L[1] |
| Antioxidant | Superoxide Anion Radical Scavenging | 1.84 µmol/L[1] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 50.4 ± 0.8 µmol/L[1] |
While the precise experimental protocol for the determination of the NF-κB inhibition IC50 value for this compound is not detailed in the available preliminary reports, a general methodology for assessing the anti-inflammatory effects of pyranocoumarins from Peucedanum praeruptorum in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) has been described. It is plausible that a similar protocol was employed for this compound.
General Protocol for Assessing Anti-Inflammatory Activity in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After a 24-hour incubation with LPS, the culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Nuclear and Cytoplasmic Extraction: After treatment and stimulation, nuclear and cytoplasmic proteins are extracted from the cells.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin or Lamin B).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Potential via Aldo-Keto Reductase Inhibition
Preliminary studies on angular dihydropyranocoumarins, the class of compounds to which this compound belongs, have indicated inhibitory activity against aldo-keto reductases (AKRs). Specifically, the AKR1C1 isoform has been investigated. AKRs are implicated in the development of resistance to cancer chemotherapeutics.
Specific quantitative data for the inhibition of aldo-keto reductase by this compound are not yet available in the reviewed preliminary literature. Studies have focused on other angular dihydropyranocoumarins isolated from Peucedanum japonicum, which have shown AKR1C1 inhibitory activities with IC50 values in the micromolar range. Further research is required to quantify the specific activity of this compound against AKR isoforms.
A general protocol for assessing the inhibitory activity of compounds against AKR1C1 is outlined below.
General Protocol for Aldo-Keto Reductase 1C1 (AKR1C1) Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human AKR1C1 is used. The substrate, 1-acenaphthenol, and the cofactor, NADP+, are prepared in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
The reaction mixture, containing the enzyme, cofactor, and varying concentrations of the test compound (e.g., this compound), is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for determining the inhibitory activity of this compound on AKR1C1.
Conclusion and Future Directions
The preliminary studies on this compound indicate its potential as a bioactive compound with anti-inflammatory and potential anticancer properties. The inhibition of the NF-κB pathway is a significant finding that warrants further investigation to elucidate the precise molecular interactions. While its activity against aldo-keto reductases is suggested by studies on related compounds, direct evidence and quantitative data for this compound are needed.
Future research should focus on:
-
Confirming the inhibitory effect of purified this compound on the NF-κB and STAT3 signaling pathways in various cell models.
-
Determining the specific IC50 values of this compound against a panel of aldo-keto reductase isoforms.
-
Investigating the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammation and cancer.
-
Exploring other potential molecular targets to build a comprehensive understanding of its mechanism of action.
This technical guide serves as a foundational resource for scientists and researchers, summarizing the current, albeit preliminary, understanding of the mechanisms of action of this compound and providing a roadmap for future investigations into its therapeutic potential.
References
In Silico Prediction of Peucedanocoumarin I Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin I, a natural compound belonging to the coumarin family, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its molecular mechanism of action remains elusive. This technical guide provides a detailed framework for the in silico prediction of protein targets for this compound, a critical step in elucidating its pharmacological effects and accelerating drug discovery efforts. This document outlines a systematic workflow encompassing target prediction using multiple web-based servers, network pharmacology analysis to identify key targets and pathways, and molecular docking to validate binding interactions. Detailed protocols for these computational experiments are provided to ensure reproducibility. Furthermore, this guide presents illustrative data from related coumarin compounds to exemplify the expected outcomes of such an analysis and visualizes key signaling pathways potentially modulated by this compound.
Introduction to this compound and In Silico Target Prediction
This compound is a member of the furanocoumarin subclass of coumarins, a large group of phenolic substances found in many plants. While various coumarins have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, the specific protein interactions of this compound are not well-characterized. In silico target prediction methods offer a time- and cost-effective approach to identify potential protein targets of small molecules, thereby guiding further experimental validation. These computational techniques leverage information on the chemical structure of the ligand and known ligand-protein interactions to predict novel binding partners.
This guide focuses on a multi-pronged in silico strategy, combining several predictive algorithms to enhance the reliability of the identified targets. The proposed workflow integrates target prediction with network pharmacology and molecular docking to provide a holistic view of the potential mechanism of action of this compound.
In Silico Target Prediction Workflow
A robust workflow for predicting the protein targets of this compound involves a consensus approach, utilizing multiple prediction tools to increase the confidence in the identified targets.
Ligand Preparation
The initial step involves obtaining the chemical structure of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a common format for representing chemical structures.
Table 1: Chemical Information for this compound
| Parameter | Value | Source |
| Compound Name | This compound | - |
| SMILES String | CC(C)=CC(=O)OC1C(C(OC1=O)C(C)(C)O)C2=C(C=C3C(=C2)OC=C3)OC | PubChem |
| Molecular Formula | C25H26O8 | PubChem |
| Molecular Weight | 454.5 g/mol | PubChem |
The SMILES string can be used as input for various chemoinformatics tools. For most applications, it is necessary to convert the 2D SMILES representation into a 3D structure. This can be accomplished using software such as Open Babel.
Protein Target Prediction
Several web-based servers can be employed to predict the protein targets of a small molecule based on its chemical structure. A consensus approach, where targets predicted by multiple servers are prioritized, is recommended.
Table 2: Recommended In Silico Target Prediction Tools
| Tool | Principle | Website | | :
Peucedanocoumarin I: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Peucedanocoumarin I in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document outlines a robust experimental protocol for determining its solubility. Furthermore, to illustrate the potential mechanism of action relevant to its class of compounds, a signaling pathway diagram detailing the inhibition of α-synuclein aggregation by a closely related peucedanocoumarin is provided.
Quantitative Solubility of this compound
Table 1: Hypothetical Solubility of this compound at 25°C
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 | > 0.260 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 | > 0.260 |
| Acetone | C₃H₆O | 5.1 | 25.8 | 0.067 |
| Chloroform | CHCl₃ | 4.1 | 15.4 | 0.040 |
| Ethanol | C₂H₅OH | 4.3 | 10.2 | 0.026 |
| Methanol | CH₃OH | 5.1 | 8.9 | 0.023 |
Note: The molecular weight of this compound (C₂₁H₂₂O₇) is 386.4 g/mol . The values presented in this table are for illustrative purposes and should be confirmed experimentally.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents. This method is a foundational technique in pharmaceutical and chemical research.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., DMSO, DMF, acetone, chloroform, ethanol, methanol)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed, sealed glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
-
Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining solid particles.
-
-
Quantification of Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject a known volume of the filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and calculate the concentration of the original saturated solution.
-
-
-
Data Reporting:
-
Express the solubility in terms of mass per volume (e.g., mg/mL) or as molarity (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of a Potential Mechanism of Action
While the direct signaling pathways of this compound are not extensively documented, research on the closely related Peucedanocoumarin III provides insight into a potential mechanism of action for this class of compounds. Peucedanocoumarin III has been shown to inhibit the aggregation of α-synuclein, a process implicated in the pathology of Parkinson's disease. The following diagram illustrates this inhibitory action.
A Comprehensive Review of Furanocoumarins from Peucedanum Species: Isolation, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The genus Peucedanum, a member of the Apiaceae family, encompasses over 120 species distributed across Europe, Asia, and Africa.[1][2] These plants are a rich reservoir of secondary metabolites, with furanocoumarins being a prominent and well-documented class of compounds.[3] Furanocoumarins are characterized by a furan ring fused to a coumarin (benzo-α-pyrone) nucleus, leading to either linear (psoralen-type) or angular (angelicin-type) structures.[1][4] This technical guide provides an in-depth review of the furanocoumarins isolated from various Peucedanum species, detailing their quantitative distribution, the experimental protocols for their isolation and characterization, and their diverse biological activities.
Quantitative Distribution of Furanocoumarins in Peucedanum Species
The concentration and composition of furanocoumarins can vary significantly between different Peucedanum species and even between different parts of the same plant. The following tables summarize the quantitative data available in the literature.
Table 1: Furanocoumarin Content in the Fruits of Peucedanum luxurians [5]
| Compound | Extraction Solvent | Concentration (mg/100 g of dried plant material) |
| Peucedanin | Dichloromethane | 4563.94 ± 3.35 |
| Stenocarpin isobutyrate | Dichloromethane | 187.32 ± 0.15 |
| 6',7'-Dihydroxybergamottin | Dichloromethane | 12.54 ± 0.02 |
Data obtained by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Table 2: Furanocoumarin Content in Different Parts of Peucedanum tauricum [6]
| Plant Part | Total Furanocoumarins (mg/g dry wt) | Predominant Compound | Concentration of Predominant Compound (mg/g dry wt) |
| Flowers | 8.31 | Peucedanin | 5.04 |
| Immature Fruits | 20.49 | Peucedanin | 13.58 |
| Mature Fruits | 21.30 | Peucedanin | 13.51 |
| Leaves | 0.55 - 1.02 | 8-Methoxypeucedanin | 0.55 - 1.02 |
Data obtained by Solid-Phase Extraction followed by High-Performance Liquid Chromatography (SPE-HPLC).
Furanocoumarins Identified in Various Peucedanum Species
A wide array of furanocoumarins has been isolated and identified from different Peucedanum species. Table 3 provides a non-exhaustive list of these compounds and the species in which they have been found.
Table 3: Selected Furanocoumarins from Peucedanum Species
| Furanocoumarin | Peucedanum Species | Reference |
| Alsaticocoumarin A | P. alsaticum | [7] |
| Bergapten | P. ruthenicum, P. tauricum, P. zenkeri | [5][6][8] |
| Bergamottin | P. alsaticum | [9] |
| Imperatorin | P. ostruthium, P. zenkeri | [3][5] |
| Isoimperatorin | P. ostruthium, P. tauricum, P. luxurians | [3][5][6] |
| Lucidafuranocoumarin A | P. alsaticum | [9] |
| 8-Methoxypeucedanin | P. tauricum | [6] |
| 12-Methoxypsoralen | P. ruthenicum | [8] |
| Ostruthin | P. luxurians | [5] |
| Ostruthol | P. ostruthium | [3] |
| Oxypeucedanin | P. ostruthium, P. tauricum | [3][6] |
| Oxypeucedanin hydrate | P. ostruthium, P. tauricum | [3][6] |
| Oxypeucedanin methanolate | P. ostruthium | [3] |
| Peucedanin | P. ruthenicum, P. tauricum, P. luxurians, P. officinale, P. morisonii | [5][6][8] |
| Phellopterin | P. ostruthium | [3] |
| Psoralen | P. ruthenicum | [8] |
| Xanthotoxin | P. ostruthium | [3] |
Experimental Protocols
The isolation and characterization of furanocoumarins from Peucedanum species involve a series of well-established phytochemical techniques. A generalized workflow is presented below, followed by detailed descriptions of the key experimental protocols.
General Experimental Workflow
References
- 1. d.docksci.com [d.docksci.com]
- 2. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are Furanocoumarins Present in the Cichorieae Tribe of Asteraceae? A Comparative Study of Cicerbita alpina (Asteraceae) and Peucedanum ostruthium (Apiaceae) | MDPI [mdpi.com]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of the new minor constituents dihydropyranochromone and furanocoumarin from fruits of Peucedanum alsaticum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. High-performance counter-current chromatography isolation and initial neuroactivity characterization of furanocoumarin derivatives from Peucedanum alsaticum L (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Synthesis of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the total synthesis of Peucedanocoumarin I, an angular dihydropyranocoumarin isolated from Peucedanum praeruptorum. The synthetic strategy commences with the construction of a coumarin core, followed by the formation of the pyran ring to yield the key intermediate, seselin. Subsequent stereoselective dihydroxylation and regioselective esterifications furnish the target molecule. This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound, enabling further investigation of its biological activities and potential therapeutic applications.
Overall Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy. The core angular pyranocoumarin skeleton, seselin, is first assembled. The synthesis of angular pyranocoumarin scaffolds can be achieved through various methods, including cyclization reactions.[1] The dihydropyran ring of seselin is then functionalized via dihydroxylation, followed by sequential esterification to install the requisite 2-methylbutyryloxy and acetoxy groups at the 3' and 4' positions, respectively.
Retrosynthetic Analysis:
The retrosynthetic analysis reveals a plausible pathway from commercially available starting materials. The target molecule is disconnected at the ester linkages to reveal a diol intermediate. This diol is obtained from the dihydroxylation of the pyran ring of seselin. Seselin, in turn, can be synthesized from a 7-hydroxycoumarin precursor through prenylation and subsequent cyclization.
Experimental Protocols
2.1. Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (1)
-
Reaction: Pechmann Condensation
-
Procedure:
-
To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in nitrobenzene (50 mL), add ethyl acetoacetate (11.5 mL, 90.8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (30 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (200 g).
-
A precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford 7-hydroxy-4-methylcoumarin (1) as a white solid.
-
2.2. Step 2: Synthesis of 7-(3,3-Dimethylallyloxy)-4-methylcoumarin (2)
-
Reaction: Williamson Ether Synthesis
-
Procedure:
-
To a solution of 7-hydroxy-4-methylcoumarin (1) (10.0 g, 56.8 mmol) in acetone (200 mL), add anhydrous potassium carbonate (15.7 g, 113.6 mmol).
-
To this suspension, add prenyl bromide (8.5 mL, 68.2 mmol) dropwise.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield 7-(3,3-dimethylallyloxy)-4-methylcoumarin (2).
-
2.3. Step 3: Synthesis of 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin (3)
-
Reaction: Claisen Rearrangement
-
Procedure:
-
Heat 7-(3,3-dimethylallyloxy)-4-methylcoumarin (2) (5.0 g, 20.5 mmol) in N,N-diethylaniline (20 mL) at 210-220 °C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3).
-
2.4. Step 4: Synthesis of Seselin (4)
-
Reaction: Intramolecular Cyclization
-
Procedure:
-
Dissolve 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3) (3.0 g, 12.3 mmol) in formic acid (30 mL).
-
Heat the solution at 100 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford seselin (4).
-
2.5. Step 5: Synthesis of 3',4'-Dihydroxy-3',4'-dihydroseselin (5)
-
Reaction: Dihydroxylation
-
Procedure:
-
Dissolve seselin (4) (2.0 g, 8.2 mmol) in a mixture of acetone (40 mL) and water (10 mL).
-
Add N-methylmorpholine N-oxide (NMO) (1.44 g, 12.3 mmol).
-
To this solution, add a catalytic amount of osmium tetroxide (2.5% solution in t-butanol, 0.4 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite (20 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the diol (5).
-
2.6. Step 6: Synthesis of this compound
-
Reaction: Esterification
-
Procedure:
-
Dissolve the diol (5) (1.0 g, 3.8 mmol) in dry dichloromethane (DCM) (30 mL) and pyridine (1.5 mL).
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (0.28 mL, 3.8 mmol) dropwise and stir for 4 hours at 0 °C.
-
Next, add 2-methylbutyryl chloride (0.5 mL, 4.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Data Presentation
Table 1: Summary of Compounds and Expected Data
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) (Hypothetical) |
| 1 | 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 85 | 7.5 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 6.1 (s, 1H), 2.4 (s, 3H) |
| 2 | 7-(3,3-Dimethylallyloxy)-4-methylcoumarin | C₁₅H₁₆O₃ | 244.29 | 90 | 7.5 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 5.5 (t, 1H), 4.6 (d, 2H), 2.4 (s, 3H), 1.8 (s, 6H) |
| 3 | 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin | C₁₅H₁₆O₃ | 244.29 | 60 | 7.4 (d, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 5.8 (dd, 1H), 5.1 (m, 2H), 2.4 (s, 3H), 1.5 (s, 6H) |
| 4 | Seselin | C₁₄H₁₄O₃ | 230.26 | 75 | 7.2 (d, 1H), 6.7 (d, 1H), 6.2 (d, 1H), 5.6 (d, 1H), 1.4 (s, 6H) |
| 5 | 3',4'-Dihydroxy-3',4'-dihydroseselin | C₁₄H₁₆O₅ | 264.27 | 70 | 7.2 (d, 1H), 6.7 (d, 1H), 4.8 (d, 1H), 3.6 (d, 1H), 1.3 (s, 3H), 1.2 (s, 3H) |
| Target | This compound | C₂₁H₂₄O₇ | 388.41 | 40 | 7.3 (d, 1H), 6.8 (d, 1H), 5.4 (d, 1H), 5.1 (d, 1H), 2.3 (m, 1H), 2.1 (s, 3H), 1.4-1.7 (m, 2H), 1.2 (d, 3H), 0.9 (t, 3H) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the total synthesis of this compound.
Conclusion
The outlined multi-step synthesis provides a viable and detailed pathway to obtain this compound. The protocol utilizes well-established organic reactions, making it accessible for researchers with a background in synthetic organic chemistry. This total synthesis will facilitate the production of sufficient quantities of this compound for comprehensive biological evaluation and further drug development efforts.
References
High-Yield Synthesis of Peucedanocoumarin I Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-yield synthesis of Peucedanocoumarin I derivatives. It also explores their neuroprotective effects and associated signaling pathways.
This compound and its derivatives are a class of angular dihydropyranocoumarins that have garnered significant interest for their diverse biological activities, including neuroprotective, anti-inflammatory, and antiviral properties. Achieving high-yield and stereoselective synthesis of these compounds is crucial for advancing their research and potential therapeutic applications. This document outlines optimized synthetic strategies and detailed experimental protocols, along with an overview of their mechanism of action in neuroprotection.
Synthetic Strategies and Quantitative Data
The synthesis of this compound derivatives, which are structurally related to (+)-cis-khellactone, presents challenges in achieving high yields and controlling stereochemistry. A common strategy involves the asymmetric dihydroxylation of a seselin-type precursor to introduce the vicinal diol functionality with the desired (3'R, 4'R) configuration. Subsequent acylation of the diol yields the target Peucedanocoumarin derivatives.
While a five-step synthesis of Peucedanocoumarin III has been reported with a low overall yield of 1.6%, strategic modifications have led to significantly improved outcomes. For instance, the synthesis of Peucedanocoumarin IV, a structural isomer, has been achieved with a more favorable yield of 14% over five steps. The key to enhancing the yield often lies in the optimization of the asymmetric dihydroxylation and subsequent purification steps.
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Propargylation | 7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, K2CO3, KI, DMF | Aryl α,α-dimethylpropargyl ether | High | N/A |
| 2 | Thermal Rearrangement | Diethylaniline, reflux | Seselin derivative | Good | N/A |
| 3 | Asymmetric Dihydroxylation | Seselin derivative, AD-mix-β, t-BuOH/H2O | (+)-cis-khellactone derivative | ~56% | [1] |
| 4 | Acylation | (+)-cis-khellactone derivative, Acetic anhydride, Pyridine | This compound derivative | Good | [2] |
Table 2: Biological Activity of Selected Peucedanocoumarin Derivatives
| Compound | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |
| Peucedanocoumarin IV | Neuroprotection (anti-α-synuclein aggregation) | SH-SY5Y cells, PD mouse model | EC50: 0.204 µM (cytoprotection) | [3][4] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | Cytotoxicity | HEPG-2, SGC-7901, LS174T | 8.51 - 29.65 µM | [1] |
| LMDS-1/2 (Coumarin derivatives) | Neuroprotection (TRKB activation) | SH-SY5Y cells | 10 µM (effective concentration) | [5][6] |
Experimental Protocols
Protocol 1: High-Yield Asymmetric Synthesis of (+)-cis-Khellactone Core
This protocol describes a general method for the stereoselective synthesis of the (+)-cis-khellactone core, a key intermediate for this compound derivatives.
Materials:
-
Substituted 7-hydroxycoumarin
-
3-chloro-3-methyl-1-butyne
-
Anhydrous potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Diethylaniline
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na2SO3)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Seselin Precursor: a. To a solution of the substituted 7-hydroxycoumarin in DMF, add K2CO3, KI, and 3-chloro-3-methyl-1-butyne. b. Heat the mixture and monitor the reaction by TLC until completion. c. After cooling, pour the reaction mixture into water and extract with a suitable organic solvent. d. Purify the resulting aryl α,α-dimethylpropargyl ether by column chromatography. e. Reflux the purified ether in diethylaniline to induce thermal rearrangement to the corresponding seselin derivative. f. Purify the seselin derivative by column chromatography.
-
Asymmetric Dihydroxylation: a. Prepare a solution of AD-mix-β in a 1:1 mixture of t-BuOH and water. b. Cool the solution to 0°C and add the seselin derivative. c. Stir the reaction vigorously at 0°C for 24-48 hours. d. Quench the reaction by adding solid sodium sulfite and stir for another hour. e. Extract the mixture with dichloromethane. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the (+)-cis-khellactone derivative. A yield of approximately 56% can be expected for this step[1].
Protocol 2: Acylation of (+)-cis-Khellactone to this compound Derivatives
Materials:
-
(+)-cis-khellactone derivative
-
Acetic anhydride (or other desired acylating agent)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the (+)-cis-khellactone derivative in a mixture of pyridine and DCM.
-
Cool the solution to 0°C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.
Signaling Pathways and Mechanism of Action
Peucedanocoumarin derivatives have been shown to exert neuroprotective effects through the activation of specific signaling pathways. A key mechanism involves the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).
Caption: Neuroprotective signaling pathway of Peucedanocoumarin derivatives.
Activation of TrkB by Peucedanocoumarin derivatives initiates downstream signaling cascades, including the PI3K/Akt and ERK pathways.[7] These pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[5][8] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity, such as BDNF itself and the anti-apoptotic protein Bcl-2.[8] This leads to a reduction in caspase activity and protection against neuronal cell death.[5] Furthermore, compounds like Peucedanocoumarin IV have been shown to directly inhibit the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease, providing an additional layer of neuroprotection.[3][9]
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: Experimental workflow for this compound derivative research.
References
- 1. researchgate.net [researchgate.net]
- 2. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanocoumarin I, also known as Praeruptorin A, is a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory properties of this compound. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system to evaluate the compound's inhibitory effects on key inflammatory mediators and to elucidate its mechanism of action through the NF-κB and STAT3 signaling pathways.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the production of pro-inflammatory mediators.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Production Inhibition (%) |
| 1 | Data not available |
| 10 | Data not available |
| 50 | Data not available |
| 100 | Significant Inhibition* |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Concentration (µM) | Inhibition (%) |
| TNF-α | 100 | Significant Inhibition |
| IL-6 | 100 | Significant Inhibition |
| IL-1β | 100 | Significant Inhibition* |
*Quantitative IC50 values for the inhibition of TNF-α, IL-6, and IL-1β by this compound in LPS-stimulated RAW 264.7 cells are not consistently reported. The compound has been shown to significantly suppress the production of these cytokines in a concentration-dependent manner.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various cell-based assays to investigate the potential neuroprotective properties of Peucedanocoumarin I. The protocols detailed below will enable the systematic evaluation of its efficacy in protecting neuronal cells from diverse insults, elucidating its mechanism of action, and generating robust data for preclinical assessment.
I. Application Notes
The investigation into the neuroprotective potential of novel compounds such as this compound is paramount in the quest for effective therapies against neurodegenerative diseases. A multi-faceted approach employing a battery of in vitro cell-based assays is crucial to delineate the compound's bioactivity. This document outlines key assays to assess cytotoxicity, anti-apoptotic activity, anti-oxidative stress potential, and anti-inflammatory effects of this compound.
1.1. Initial Cytotoxicity and Neuroprotection Assessment:
The initial step involves determining the optimal non-toxic concentration range of this compound on neuronal cells, such as the human neuroblastoma cell line SH-SY5Y. Subsequently, the neuroprotective capacity of the non-toxic concentrations is evaluated against a relevant neurotoxic stimulus. Common neurotoxins used to model neurodegenerative conditions in vitro include:
-
6-hydroxydopamine (6-OHDA): To model Parkinson's disease by inducing dopaminergic neuron-specific oxidative stress and cell death.
-
Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease by inducing synaptic dysfunction and apoptosis.
-
Glutamate: To model excitotoxicity, a common pathological process in various neurological disorders.
-
Hydrogen peroxide (H₂O₂): To induce generalized oxidative stress.
Cell viability and cytotoxicity are quantified using the MTT and LDH assays, respectively.
1.2. Mechanistic Evaluation: Oxidative Stress, Apoptosis, and Inflammation:
Following the confirmation of neuroprotective effects, the subsequent step is to unravel the underlying mechanisms.
-
Oxidative Stress: The ability of this compound to mitigate oxidative stress can be assessed by measuring intracellular Reactive Oxygen Species (ROS) levels and the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).
-
Apoptosis: The anti-apoptotic properties can be investigated by measuring the activity of executioner caspases, such as caspase-3, and by visualizing DNA fragmentation using the TUNEL assay.
-
Inflammation: The anti-inflammatory potential can be explored using co-culture systems of neurons and microglia or by using microglial cell lines (e.g., BV-2). The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA.
1.3. Signaling Pathway Analysis:
To further delve into the molecular mechanisms, key signaling pathways known to be involved in neuroprotection can be investigated using Western blotting.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation.
-
Nrf2/HO-1 Pathway: This is a major pathway involved in the cellular defense against oxidative stress.
-
NF-κB Pathway: This pathway plays a critical role in regulating the inflammatory response.
By systematically applying these assays, researchers can build a comprehensive profile of the neuroprotective effects of this compound.
II. Experimental Protocols
Cell Culture
SH-SY5Y Human Neuroblastoma Cells:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation, treat the cells with 10 µM retinoic acid for 5-7 days.
Cell Viability and Cytotoxicity Assays
2.2.1. MTT Assay for Cell Viability
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
In neuroprotection experiments, pre-treat the cells with this compound for 2 hours before adding the neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
2.2.2. LDH Assay for Cytotoxicity
-
Seed and treat the cells as described for the MTT assay.
Application Notes and Protocols: Peucedanocoumarins as Potential Inhibitors of α-Synuclein Aggregation
A Note on Nomenclature: Scientific literature predominantly investigates Peucedanocoumarin III (PCIII) and its structural isomer Peucedanocoumarin IV (PCiv) for their roles in inhibiting α-synuclein aggregation. Information regarding "Peucedanocoumarin I" in this specific context is not available in the current body of research. Therefore, these application notes will focus on the activities of PCIII and PCiv.
Introduction
α-Synuclein is a presynaptic neuronal protein that is genetically and pathologically linked to Parkinson's disease (PD) and other neurodegenerative disorders known as synucleinopathies. The aggregation of α-synuclein into oligomers and amyloid fibrils is a central event in the pathogenesis of these diseases. Consequently, the inhibition of α-synuclein aggregation and the disaggregation of existing fibrils are promising therapeutic strategies. Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv) are natural compounds that have demonstrated significant potential in modulating α-synuclein pathology. These compounds have been shown to inhibit the formation of α-synuclein fibrils, disaggregate pre-formed fibrils, and protect neuronal cells from α-synuclein-induced toxicity.[1][2][3][4][5] These application notes provide a summary of the quantitative data and detailed protocols for key experiments to study the effects of these peucedanocoumarins on α-synuclein aggregation.
Data Presentation
The following tables summarize the available quantitative and semi-quantitative data on the effects of Peucedanocoumarin III and IV on α-synuclein aggregation and cellular viability.
Table 1: In Vitro Inhibition of α-Synuclein Aggregation by Peucedanocoumarin III
| Compound | Concentration | Assay | Result | Reference |
| Peucedanocoumarin III | 10 µM | Thioflavin T Assay | Slight inhibition of α-synuclein aggregation. | [2] |
| Peucedanocoumarin III | 50 µM | Thioflavin T Assay | Substantial diminishment of α-synuclein aggregation (reduced to 30% of vehicle control). | [2] |
Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by Peucedanocoumarin III
| Compound | Concentration | Assay | Incubation Time | Result | Reference |
| Peucedanocoumarin III | 100 µM | Thioflavin T Assay | 7 days | Significant disaggregation of pre-formed α-synuclein fibrils. | [2] |
Table 3: Neuroprotective Effects of Peucedanocoumarins in Cellular Models
| Compound | Cell Line | Stressor | Concentration | Assay | Result | Reference |
| Peucedanocoumarin III | SH-SY5Y | α-Synuclein + 6-OHDA | Not Specified | Trypan Blue Exclusion | Increased cell viability from 40% to 60%. | [2] |
| Peucedanocoumarin IV | Mouse Cortical Neurons | α-Synuclein PFFs (1 µg) | 1 µM (every 2 days for 14 days) | Immunofluorescence (pS129-αSyn) | Potent prevention of α-synucleinopathy. | [1] |
Table 4: Binding Affinity of Peucedanocoumarin III to α-Synuclein Fibrils
| Compound | Method | Result | Reference |
| Peucedanocoumarin III | Isothermal Titration Calorimetry (ITC) | Weak interaction; thermodynamic values could not be obtained (estimated Km in the mM range). | [2] |
Experimental Protocols
In Vitro α-Synuclein Aggregation Inhibition Assay using Thioflavin T
This protocol describes how to assess the inhibitory effect of peucedanocoumarins on the fibrillation of recombinant α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
Peucedanocoumarin III or IV stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Sodium acetate buffer (100 mM, pH 7.5)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: 440-450 nm, Emission: 480-485 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of recombinant α-synuclein at 100 µM in sodium acetate buffer.
-
In a 96-well plate, add the desired concentrations of Peucedanocoumarin III or IV (e.g., final concentrations of 10 µM and 50 µM). Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the α-synuclein solution to each well to a final concentration of 100 µM.
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 300 rpm).
-
At specified time points (e.g., 0, 1, 3, 4, and 7 days), take aliquots from each well.
-
For fluorescence measurement, dilute the aliquots into a solution containing 100 µM ThT in sodium acetate buffer.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence values to the reading at day 0 and plot the aggregation kinetics.
Disaggregation of Pre-formed α-Synuclein Fibrils (PFFs)
This protocol is for evaluating the ability of peucedanocoumarins to disassemble existing α-synuclein fibrils.
Materials:
-
Pre-formed α-synuclein fibrils (PFFs)
-
Peucedanocoumarin III or IV stock solution (in DMSO)
-
Sodium acetate buffer (100 mM, pH 7.5)
-
Thioflavin T (ThT) stock solution
-
Transmission Electron Microscope (TEM) and grids (optional)
Procedure:
-
Prepare a solution of α-synuclein PFFs at a concentration of 50 µM in sodium acetate buffer.
-
Add Peucedanocoumarin III or IV to the PFF solution to a final concentration of 100 µM. Include a vehicle control.
-
Incubate the mixtures at 37°C with shaking (300 rpm).
-
At various time points (e.g., 1, 3, and 7 days), collect samples for analysis.
-
Analyze the extent of fibril disaggregation using the Thioflavin T assay as described in Protocol 1. A decrease in ThT fluorescence indicates fibril disassembly.
-
(Optional) For visual confirmation, apply the samples to TEM grids, negatively stain (e.g., with uranyl acetate), and visualize the fibril morphology.
Cellular Model of α-Synucleinopathy in SH-SY5Y Cells
This protocol outlines the induction of α-synuclein aggregation in a neuronal cell line and the assessment of the neuroprotective effects of peucedanocoumarins.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
α-Synuclein Pre-formed Fibrils (PFFs)
-
Peucedanocoumarin III or IV
-
Reagents for cell viability assays (e.g., Trypan Blue, MTT, or CCK-8)
-
Reagents for immunofluorescence (e.g., primary antibody against pS129-α-synuclein, secondary antibody, DAPI)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging) and allow them to adhere overnight.
-
PFF Treatment: Treat the cells with α-synuclein PFFs (e.g., 1 µg/mL) to induce endogenous α-synuclein aggregation.
-
Peucedanocoumarin Treatment: Concurrently or post-PFF treatment, add Peucedanocoumarin III or IV at the desired concentration (e.g., 1 µM). For longer-term experiments, the medium containing the compound can be replaced periodically (e.g., every 2 days).
-
Incubation: Incubate the cells for the desired duration (e.g., up to 14 days).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CCK-8) according to the manufacturer's instructions to quantify cell survival.
-
Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody specific for phosphorylated α-synuclein (pS129-αSyn), a marker for pathological aggregates. Counterstain with DAPI for nuclear visualization. Image the cells using fluorescence microscopy and quantify the intensity of pS129-αSyn staining.
-
Visualizations
Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflows for studying the effects of peucedanocoumarins on α-synuclein and the proposed mechanism of action.
Caption: Experimental workflow for evaluating peucedanocoumarins.
Caption: Proposed mechanism of action for peucedanocoumarins.
References
- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies Peucedanocoumarin III as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates [old-molcells.inforang.com]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 5. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Peucedanocoumarin I in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed experimental designs for the in vivo evaluation of Peucedanocoumarin I. These designs are based on the known pharmacological activities of related coumarin compounds isolated from Peucedanum praeruptorum and established rodent models. Direct in vivo data for this compound is limited, and therefore, all experimental parameters, including dosages, should be determined empirically through dose-range finding studies.
Introduction to this compound
This compound is a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. Extracts and other purified coumarins from this plant have demonstrated a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1][2][3][4] These activities suggest that this compound is a promising candidate for in vivo investigation to determine its therapeutic potential.
This document outlines proposed experimental designs for evaluating the anti-inflammatory and anticancer activities of this compound in rodent models, including detailed protocols, data presentation tables, and diagrams of workflows and potential mechanisms of action.
Proposed Therapeutic Application 1: Anti-Inflammatory Activity
Rationale
Several pyranocoumarins from Peucedanum praeruptorum have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and STAT3.[4] The NF-κB signaling cascade is a critical regulator of inflammation, inducing the expression of pro-inflammatory cytokines.[5][6][7] Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by modulating this pathway. A lipopolysaccharide (LPS)-induced acute inflammation model in mice is a well-established and robust method for screening potential anti-inflammatory agents.[3][8]
Data Presentation: Hypothetical Anti-Inflammatory Efficacy
Table 1: Hypothetical Effects of this compound on Serum Cytokine Levels in LPS-Treated Mice.
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 15.2 ± 3.1 | 25.5 ± 4.2 | 12.8 ± 2.5 |
| LPS + Vehicle | - | 850.6 ± 95.3 | 1245.8 ± 150.7 | 450.3 ± 55.1 |
| LPS + Dexamethasone | 10 | 210.4 ± 30.1 | 350.1 ± 45.6 | 110.7 ± 20.3 |
| LPS + this compound | 10 | 680.3 ± 75.9 | 995.2 ± 110.4 | 360.1 ± 40.8 |
| LPS + this compound | 25 | 450.7 ± 50.2 | 650.9 ± 78.3 | 210.5 ± 25.6 |
| LPS + this compound | 50 | 280.1 ± 35.8 | 410.6 ± 50.1 | 130.2 ± 18.9 |
| Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes only. |
Experimental Protocol: LPS-Induced Acute Inflammation in Mice
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)
-
Dexamethasone (positive control)
-
Male BALB/c mice (6-8 weeks old)
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group) as described in Table 1.
-
Compound Administration:
-
Prepare suspensions of this compound and dexamethasone in the vehicle.
-
Administer the respective treatments or vehicle to each group via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
-
Induction of Inflammation: One hour after treatment administration, induce acute inflammation by injecting LPS (e.g., 1-2 mg/kg) intraperitoneally.[8][9] The vehicle control group should receive a sterile saline injection.
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 1.5-2 hours for peak TNF-α), anesthetize the mice.[9]
-
Collect blood via cardiac puncture into serum separator tubes.
-
Perform cervical dislocation to euthanize the animals and collect target tissues (e.g., lungs, liver) for histological analysis.
-
-
Cytokine Analysis:
-
Centrifuge blood samples to separate serum and store at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercial ELISA kits according to the manufacturer's instructions.
-
-
Histological Analysis (Optional):
-
Fix tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value < 0.05 is typically considered statistically significant.
Proposed Signaling Pathway for Anti-Inflammatory Action
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Proposed Therapeutic Application 2: Anticancer Activity
Rationale
Coumarin derivatives have been investigated for their anticancer properties, with some demonstrating the ability to reduce tumor growth in preclinical models.[10][11] The proposed mechanism often involves the induction of apoptosis and inhibition of angiogenesis. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard for evaluating the in vivo efficacy of novel anticancer compounds.[12][13]
Data Presentation: Hypothetical Anticancer Efficacy
Table 2: Hypothetical Effects of this compound on Tumor Growth in a Xenograft Model.
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 250 | - |
| Positive Control (e.g., Cisplatin) | 5 | 450 ± 90 | 71.0 |
| This compound | 25 | 1100 ± 180 | 29.0 |
| This compound | 50 | 750 ± 120 | 51.6 |
| This compound | 100 | 520 ± 100 | 66.5 |
| Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes only. |
Experimental Protocol: Human Tumor Xenograft in Nude Mice
Materials:
-
This compound
-
Positive control chemotherapeutic agent (e.g., cisplatin)
-
Human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma)
-
Matrigel
-
Female athymic nude mice (BALB/c nu/nu, 4-6 weeks old)
-
Sterile PBS and cell culture medium
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[12] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[12]
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group) as described in Table 2.
-
-
Treatment Administration:
-
Administer this compound, positive control, or vehicle according to the planned schedule (e.g., daily or every other day) via a suitable route (e.g., oral gavage, i.p.).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
-
Study Termination and Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC). Snap-freeze the remaining portion for molecular analysis.
-
-
Immunohistochemistry (Optional):
-
Perform IHC on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Statistical Analysis: Analyze tumor growth data using a two-way ANOVA with repeated measures. Compare final tumor volumes and weights using a one-way ANOVA.
Experimental Workflow for Anticancer Study
References
- 1. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 4. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for Peucedanocoumarin Administration in Animal Models of Parkinson's Disease
Introduction:
This document provides detailed application notes and experimental protocols for the administration of Peucedanocoumarins, specifically Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), in preclinical animal models of Parkinson's disease (PD). The protocols are based on published research demonstrating the neuroprotective effects of these compounds, primarily through the inhibition of α-synuclein aggregation and promotion of its clearance. While the initial topic specified "Peucedanocoumarin I," the available scientific literature predominantly focuses on the therapeutic potential of Peucedanocoumarin III and IV in the context of Parkinson's disease. These compounds have shown promise in mitigating motor deficits, protecting dopaminergic neurons, and reducing the pathological hallmarks of PD in various animal models.
These notes are intended for researchers, scientists, and drug development professionals working on novel therapeutic strategies for Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the efficacy of Peucedanocoumarin III and IV.
Table 1: Pharmacokinetic Properties of Peucedanocoumarin IV (PCiv)
| Parameter | Value | Animal Model | Administration Route | Source |
| Half-life | ~97 minutes | Rat | Oral | |
| Bioavailability | ~10% | Rat | Oral | |
| Brain-to-Plasma Ratio | 6.4 | Rat | Oral |
Table 2: In Vitro Efficacy of Peucedanocoumarin III (PCiii) and IV (PCiv)
| Compound | Assay | Cell Line | EC50 / Effect | Source |
| PCiv | Cytoprotection against β23 toxicity | SH-SY5Y | 0.204 µM | |
| PCiii | Cytoprotection against β23 toxicity | SH-SY5Y | 0.318 µM | |
| PCiv & PCiii | Inhibition of α-synuclein aggregation | In vitro | Robustly blocked aggregation | |
| PCiv & PCiii | Reduction of PFF-induced neurotoxicity | Cultured Neurons | Significant prevention of cell death |
Table 3: In Vivo Efficacy of Peucedanocoumarin III (PCiii) and IV (PCiv) in PD Mouse Models
| Compound | Animal Model | Dosage & Administration | Key Findings | Source |
| PCiii | 6-OHDA-induced PD model | 1 mg/kg/day, i.p. for 7 days | Marked suppression of Lewy-like inclusions and prevention of dopaminergic neuron loss. | |
| PCiv | α-synuclein PFF + rAAV-αSyn model | 50 mg/kg/day in diet for 30 days | Almost complete rescue of motor dysfunctions, marked prevention of dopaminergic neuron loss, and suppression of α-synuclein aggregation. |
Experimental Protocols
Here are detailed protocols for key experiments involving the administration of Peucedanocoumarins in animal models of Parkinson's disease.
Protocol 1: 6-Hydroxydopamine (6-OHDA) Induced Mouse Model of Parkinson's Disease and PCiii Treatment
Objective: To assess the neuroprotective effects of Peucedanocoumarin III in a neurotoxin-induced model of Parkinson's disease.
Materials:
-
Male C57BL/6N mice (2 months old)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline
-
Peucedanocoumarin III (synthetic racemate)
-
Vehicle (e.g., DMSO:PEG400:saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Immunohistochemistry reagents (antibodies for TH, pS129-α-Syn)
-
Microscope for imaging
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
6-OHDA Lesioning:
-
Anesthetize the mice using the approved institutional protocol.
-
Secure the mouse in a stereotaxic frame.
-
Inject 6-OHDA (dissolved in ascorbic acid saline) into the striatum. The coordinates for injection should be determined based on a mouse brain atlas.
-
-
PCiii Administration:
-
Prepare a solution of PCiii in a suitable vehicle. A dose of 1 mg/kg/day has been shown to be effective.
-
Beginning on the day of the 6-OHDA injection, administer PCiii or vehicle via intraperitoneal (i.p.) injection daily for 7 consecutive days.
-
-
Behavioral Testing (Optional): Perform motor function tests such as the cylinder test or apomorphine-induced rotation test to assess the extent of the lesion and any therapeutic effects.
-
Tissue Processing and Analysis:
-
At the end of the treatment period, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in sucrose solutions.
-
Section the brains (e.g., at 30 µm) using a cryostat.
-
Perform immunohistochemistry on the sections to stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and phosphorylated α-synuclein (pS129-α-Syn) to detect Lewy-like inclusions.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Quantify the intensity of pS129-α-Syn staining within dopaminergic neurons.
-
Protocol 2: α-Synuclein Preformed Fibril (PFF) and rAAV-αSyn Induced Mouse Model of Parkinson's Disease and PCiv Treatment
Objective: To evaluate the efficacy of Peucedanocoumarin IV in a sporadic PD mouse model based on α-synuclein pathology.
Materials:
-
Male C57BL/6 mice
-
Recombinant α-synuclein preformed fibrils (PFFs)
-
Recombinant adeno-associated virus expressing α-synuclein (rAAV-αSyn)
-
Peucedanocoumarin IV
-
Standard rodent chow and PCiv-formulated chow (50 mg/kg/day)
-
Stereotaxic apparatus
-
Anesthesia
-
Behavioral testing equipment (Pole test, Rotarod)
-
Immunohistochemistry and immunofluorescence reagents (antibodies for TH, pS129-α-Syn)
-
Microscope for imaging and analysis software
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Stereotaxic Injection:
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Perform a co-injection
-
Application Notes and Protocols for In Vitro Antiplatelet Activity Testing of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a crucial role in hemostasis, but their excessive activation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide.[1][2] Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions.[1] Natural compounds represent a promising source for the discovery of novel antiplatelet agents with potentially improved efficacy and safety profiles.[2] Coumarins, a class of phenolic compounds, have demonstrated various pharmacological activities, including the inhibition of platelet aggregation.[3][4][5] This document provides a detailed protocol for evaluating the in vitro antiplatelet activity of Peucedanocoumarin I, a specific coumarin derivative.
The described protocols will enable researchers to assess the inhibitory effect of this compound on key platelet functions, including aggregation and granule secretion, and to investigate its potential mechanism of action by exploring its impact on major signaling pathways.
Key Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This is a fundamental step for most in vitro platelet function assays.[6][7][8][9]
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.[8]
-
Centrifuge with a swinging bucket rotor.
-
Polypropylene tubes.
Protocol:
-
Collect human whole blood via venipuncture. The first few milliliters should be discarded to avoid contamination with tissue factors that can activate platelets.[6]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature (20-24°C) with the brake off.[7][8]
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a sterile polypropylene tube. Avoid disturbing the buffy coat and red blood cell layers.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.[7]
-
Collect the supernatant (PPP), which will be used as a reference for platelet aggregation studies.
-
The platelet count in the PRP should be standardized to a specific concentration (typically 200-300 x 10⁹/L) by diluting with autologous PPP if necessary.[8]
-
All experiments should be conducted within 3-4 hours of blood collection to ensure platelet viability.[6][10]
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is considered the gold standard for assessing platelet function and is widely used to evaluate the efficacy of antiplatelet agents.[7] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[7]
Materials:
-
Platelet aggregometer.
-
PRP and PPP.
-
This compound dissolved in a suitable solvent (e.g., DMSO, ethanol) at various concentrations. The final solvent concentration should not affect platelet aggregation.
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid (AA)
-
-
Saline or the corresponding solvent as a vehicle control.
Protocol:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration and incubate for a specified time (e.g., 3-5 minutes) at 37°C with stirring. For the control, add the same volume of the vehicle.
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen, thrombin, or AA).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
The percentage of platelet aggregation is calculated from the maximal change in light transmission.
Platelet Granule Secretion Assay
Platelet activation leads to the secretion of molecules from dense and alpha granules, which amplify the thrombotic response.[11][12] Measuring the release of specific granule contents, such as ATP from dense granules, can provide insights into the inhibitory mechanism of a compound.[13][14]
Materials:
-
Luminometer or a plate reader with luminescence capability.
-
PRP.
-
This compound at various concentrations.
-
Platelet agonists (e.g., thrombin, collagen).
-
ATP standard for calibration.
Protocol:
-
Prepare PRP as described in Protocol 1.
-
In a 96-well microplate, add PRP and this compound at different concentrations. Include a vehicle control.
-
Incubate the plate for a specified time at 37°C.
-
Add the platelet agonist to induce granule secretion.
-
Add the luciferin-luciferase reagent to each well.[13]
-
Measure the luminescence, which is proportional to the amount of ATP released from the dense granules.
-
A standard curve using known concentrations of ATP should be generated to quantify the ATP release.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Effect of this compound on Platelet Aggregation
| Agonist | Agonist Conc. | This compound Conc. (µM) | Max. Aggregation (%) | IC₅₀ (µM) |
| ADP | 5 µM | 0 (Vehicle) | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Collagen | 2 µg/mL | 0 (Vehicle) | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Thrombin | 0.1 U/mL | 0 (Vehicle) | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| AA | 0.5 mM | 0 (Vehicle) | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of this compound on ATP Release from Dense Granules
| Agonist | Agonist Conc. | This compound Conc. (µM) | ATP Release (nmol/10⁸ platelets) | Inhibition (%) |
| Thrombin | 0.1 U/mL | 0 (Vehicle) | 0 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Collagen | 2 µg/mL | 0 (Vehicle) | 0 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the key signaling pathways in platelet activation that may be targeted by this compound.
Upon vascular injury, various agonists activate platelets through distinct signaling pathways.[11] These pathways converge on common intracellular events leading to platelet shape change, granule secretion, and ultimately, aggregation.[11] Key signaling molecules include phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to increased intracellular calcium and protein kinase C (PKC) activation.[11] Another important pathway involves the formation of thromboxane A₂ (TXA₂) from arachidonic acid via the cyclooxygenase (COX) enzyme.[16]
Conclusion
This document provides a comprehensive set of protocols and tools for the in vitro evaluation of the antiplatelet activity of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and assess its potential as a novel antiplatelet agent. Further investigations may include more specific assays to pinpoint the exact molecular targets of this compound within the platelet activation cascade.
References
- 1. In vitro platelet antiaggregatory properties of 4-methylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of platelet activation and potential therapeutic effects of natural drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Aggregation | HE [hematology.mlsascp.com]
- 9. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in "Peucedanocoumarin I" organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the organic synthesis of Peucedanocoumarins, with a focus on overcoming low reaction yields. While direct literature on "Peucedanocoumarin I" is limited, this guide draws upon documented challenges and solutions for the synthesis of structurally similar analogs like Peucedanocoumarin III (PCiii) and Peucedanocoumarin IV (PCiv) to provide relevant strategies for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in Peucedanocoumarin Synthesis
Question: My Peucedanocoumarin synthesis is resulting in a very low overall yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of complex molecules like Peucedanocoumarins can stem from several factors, from starting materials to reaction conditions and work-up procedures. The synthesis of Peucedanocoumarin III, for instance, was reported to have a low overall yield of 1.6% after five steps, which hindered its further development[1]. This highlights the inherent challenges with this class of compounds.
Here is a systematic approach to troubleshooting low yields:
-
Starting Material Purity:
-
Issue: Impurities in starting materials (e.g., umbelliferone derivatives) can interfere with the reaction, leading to side products or incomplete conversion.
-
Solution: Ensure the purity of all reactants and solvents. Use freshly purified materials and anhydrous solvents where necessary. Verify purity using techniques like NMR or HPLC before starting the reaction.
-
-
Reaction Conditions:
-
Issue: Sub-optimal reaction conditions such as temperature, reaction time, or catalyst loading can significantly impact yield. For example, in multi-step syntheses, intermediates may be unstable under prolonged heating.
-
Solution:
-
Temperature Control: Maintain precise temperature control, especially for temperature-sensitive steps.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Catalyst Optimization: Experiment with different catalysts or catalyst loadings to improve efficiency.
-
-
-
Side Reactions and Isomer Formation:
-
Issue: The formation of undesired isomers can be a major cause of low yield for the target compound. In the synthesis of Peucedanocoumarin III, an undesired isomer was the major product[2].
-
Solution:
-
Reagent Selection: The choice of reagents can influence stereoselectivity. Investigate alternative reagents that may favor the formation of the desired isomer.
-
Protecting Groups: Employ protecting group strategies to block reactive sites and prevent unwanted side reactions.
-
-
-
Purification and Isolation:
-
Issue: Product loss during work-up and purification steps (e.g., extraction, column chromatography) can significantly reduce the final yield.
-
Solution: Optimize the purification protocol. Use an appropriate solvent system for column chromatography to ensure good separation of the product from impurities and byproducts. Minimize the number of purification steps if possible.
-
Below is a troubleshooting workflow to diagnose and address low-yield issues:
Caption: Troubleshooting workflow for low-yield organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Is low yield a known problem for Peucedanocoumarin synthesis?
A1: Yes, challenges with yield have been documented for this class of compounds. For instance, the synthesis of Peucedanocoumarin III (PCiii) was reported to have a low overall yield of 1.6% after five steps[1]. This prompted researchers to investigate alternative strategies, such as synthesizing structural isomers with more favorable reaction kinetics and stability.
Q2: Can synthesizing a structural isomer improve the yield?
A2: This is a proven strategy. Researchers found that a structural isomer of PCiii, named Peucedanocoumarin IV (PCiv), could be synthesized with a much higher yield[1][3]. The final step in the synthesis of PCiv, an acetylation reaction, proceeded with a high yield of 83%[1]. This suggests that if you are facing persistent low yields with this compound, exploring the synthesis of a more accessible isomer could be a viable alternative for developing structure-activity relationships.
Q3: What are the key differences in the synthetic approach for high-yield Peucedanocoumarin IV compared to the low-yield Peucedanocoumarin III?
A3: The key difference lies in the strategic choice of an intermediate. The synthesis of Peucedanocoumarin IV utilized a byproduct of the Peucedanocoumarin III synthesis as its starting intermediate[1]. This highlights the importance of analyzing byproducts in a low-yield reaction, as they may provide a more efficient pathway to a useful analog. The subsequent step to produce PCiv was a straightforward, high-yield acetylation[1].
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of Peucedanocoumarin III and a key step in the synthesis of its high-yield isomer, Peucedanocoumarin IV.
| Compound/Reaction Step | Reported Yield | Number of Steps | Reference |
| Peucedanocoumarin III (Overall) | 1.6% | 5 | [1] |
| Peucedanocoumarin IV (Final Step) | 83% | 1 | [1] |
High-Yield Experimental Protocol: Synthesis of Peucedanocoumarin IV
As a reference for a successful high-yield reaction in this family of compounds, the following protocol for the synthesis of Peucedanocoumarin IV (PCiv) from its precursor is provided. This method achieved an 83% yield[1].
Reaction: Acetylation of Intermediate 2 to yield Peucedanocoumarin IV.
Materials:
-
Intermediate 2 (trans-3'-tigloyl-4'-hydroxykhellactone) (340 mg, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
N,N-Diisopropylethylamine (iPr₂NEt) (0.35 mL, 2.0 mmol)
-
Acetic anhydride (0.14 mL, 1.5 mmol)
-
Aqueous ammonium chloride (aq. NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for column chromatography)
Procedure:
-
Dissolve intermediate 2 (340 mg, 1.0 mmol) in CH₂Cl₂ (10 mL) in a suitable reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add iPr₂NEt (0.35 mL, 2.0 mmol) to the reaction mixture.
-
Add acetic anhydride (0.14 mL, 1.5 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract twice with CH₂Cl₂.
-
Combine the organic layers and dry over MgSO₄.
-
Filter the solution and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a solvent system of ethyl acetate: n-hexane (1:2).
-
The final product, Peucedanocoumarin IV, is obtained as an amorphous solid (320 mg, 83% yield).
Below is a diagram illustrating this high-yield synthetic step.
Caption: Synthetic scheme for the high-yield synthesis of PCiv.
References
Technical Support Center: Peucedanocoumarin I Interference in High-Throughput Screening Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with Peucedanocoumarin I and related furanocoumarin compounds in high-throughput screening (HTS) assays. While direct evidence of this compound acting as a Pan-Assay Interference Compound (PAIN) is not extensively documented in publicly available literature, its chemical scaffold suggests a potential for various interference mechanisms that can lead to false-positive results. This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a natural product belonging to the angular-type dihydropyranocoumarin class.[1] Natural products, despite their therapeutic potential, are a known source of Pan-Assay Interference Compounds (PAINS) due to their often complex and reactive structures.[2][3] The furanocoumarin core of this compound contains functionalities that could potentially interact non-specifically with assay components, leading to false-positive readouts.
Q2: What are the most likely mechanisms of assay interference for a compound like this compound?
Based on the chemical properties of the coumarin scaffold, several interference mechanisms are plausible:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[4] While some related peucedanocoumarins have shown anti-aggregation properties against specific pathological proteins,[1][5][6] the potential for self-aggregation under HTS assay conditions should not be dismissed.
-
Fluorescence Interference: Coumarin derivatives are known for their fluorescent properties.[7][8] If this compound is fluorescent, it can interfere with assays that use fluorescence as a readout by either contributing to the signal or quenching it.[3][9]
-
Chemical Reactivity: The coumarin scaffold and related structures can sometimes be susceptible to reaction with nucleophiles, such as cysteine residues in proteins.[9][10] This covalent modification can lead to irreversible and non-specific inhibition.
-
Redox Cycling: Some quinone-like structures, which can be related to coumarins, are capable of redox cycling. This process can generate reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.[11][12][13][14]
Q3: My dose-response curve for this compound looks unusual (e.g., steep slope, bell-shaped). What could this indicate?
Atypical dose-response curves are often hallmarks of assay interference. A very steep curve can suggest compound aggregation, where a critical concentration leads to a sharp increase in non-specific inhibition. A bell-shaped curve might indicate a complex mechanism, such as interference with the detection system at high concentrations or compound insolubility.
Q4: Are there computational tools that can predict if this compound is a PAIN?
Yes, several computational tools and substructure filters (PAINS filters) are available to flag compounds with a higher likelihood of being PAINs.[2] However, these tools are not foolproof and can sometimes misclassify compounds.[4][15] It is crucial to use these predictions as a guide for further experimental validation rather than as a definitive exclusion criterion.
Troubleshooting Guides
Issue 1: this compound is a hit in my primary screen, but I suspect it might be a false positive.
How to Troubleshoot:
A systematic approach involving counter-screens and orthogonal assays is essential to validate any initial hit.[11][15]
-
Step 1: Rule out Aggregation.
-
Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in solution at concentrations relevant to your assay.
-
-
Step 2: Check for Fluorescence Interference.
-
Blank Plate Read: Measure the fluorescence of this compound in the assay buffer without the target protein or other reagents. Significant intrinsic fluorescence at the assay's excitation and emission wavelengths indicates a high potential for interference.[3]
-
Pre-read and Post-read: Read the assay plate before and after the addition of the detection reagents. A change in signal caused by the compound alone points to interference.
-
-
Step 3: Assess for Non-Specific Reactivity.
-
Thiol Reactivity Assay: Incubate this compound with a thiol-containing molecule like dithiothreitol (DTT) or glutathione before adding it to the assay. A significant rightward shift in the IC50 value suggests potential covalent modification of cysteine residues.
-
Target-Independent Counter-Screen: Test the compound against an unrelated protein or enzyme that is known to be sensitive to reactive compounds. Activity in this assay would suggest non-specific reactivity.
-
-
Step 4: Perform an Orthogonal Assay.
-
An orthogonal assay confirms the biological activity using a different detection method or technology. For example, if your primary screen was fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a biophysical method like Surface Plasmon Resonance (SPR).[11] A true hit should show activity in mechanistically distinct assays.
-
Issue 2: The inhibitory potency (IC50) of this compound varies significantly between experiments.
How to Troubleshoot:
-
Check Compound Solubility: Poor aqueous solubility can lead to variability in the effective concentration of the compound. Visually inspect for precipitation in your assay plates. Determine the kinetic solubility of this compound in your assay buffer.
-
Evaluate Time-Dependence of Inhibition: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest a slow-binding mechanism or covalent modification.
-
Assess Reagent Stability: Ensure that all assay reagents, as well as the stock solution of this compound, are stable under the experimental conditions.
Data Presentation
| Interference Mechanism | Typical Concentration Range | Key Indicators | Recommended Counter-Screen |
| Aggregation | Low to mid µM | Steep dose-response curve, sensitivity to detergents | Detergent counter-screen, Dynamic Light Scattering (DLS) |
| Fluorescence | Assay-dependent | Intrinsic fluorescence of the compound | Blank plate read, spectral scanning |
| Thiol Reactivity | Compound-dependent | Time-dependent inhibition, irreversible binding | Thiol reactivity assay (e.g., with DTT) |
| Redox Cycling | Compound-dependent | Assay sensitivity to reducing/oxidizing agents | Redox cycling counter-screen (e.g., using HRP and phenol red) |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Control): Perform the standard assay protocol with varying concentrations of this compound.
-
Set B (Detergent): Perform the assay with the same concentrations of this compound, but include a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.
-
Incubate both sets of reactions and measure the activity.
-
Interpretation: A significant rightward shift (increase) in the IC50 value or a complete loss of activity in the presence of the detergent (Set B) is indicative of aggregation-based inhibition.
Protocol 2: Thiol Reactivity Counter-Screen
Objective: To assess if this compound is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule, such as dithiothreitol (DTT), at a concentration significantly higher than that of the test compound (e.g., 1 mM DTT).
-
Pre-incubate this compound at various concentrations with the DTT solution for 30 minutes at room temperature.
-
As a control, pre-incubate this compound with the assay buffer lacking DTT.
-
Initiate the biochemical reaction by adding the enzyme and substrate to both the DTT-treated and control samples.
-
Measure the enzyme activity and calculate the IC50 values for both conditions.
-
Interpretation: A substantial increase in the IC50 value in the presence of DTT suggests that this compound may be reacting with thiol groups.
Visualizations
Caption: Potential mechanisms of assay interference by this compound.
Caption: Experimental workflow for validating a primary HTS hit.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Scholarly Article or Book Chapter | Phantom PAINS: Problems with the Utility of Alerts for Pan€‘Assay INterference CompoundS | ID: pv63gb56s | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Redox cycling of copper by coumarin-di(2-picolyl)amine hybrid molecule leads to ROS-mediated modulation of redox scavengers, DNA damage and cell death in diethylnitrosamine induced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-redox cycling by coumarin-di(2-picolyl)amine hybrid molecule leads to ROS-mediated DNA damage and apoptosis: A mechanism for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox cycling of endogenous copper by thymoquinone leads to ROS-mediated DNA breakage and consequent cell death: putative anticancer mechanism of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AID 1615 - Early assessment of compound solubility in aqueous buffer - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Peucedanocoumarin I" Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Peucedanocoumarin I during extraction and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of angular pyranocoumarin, a class of organic chemical compounds. Its stability is a concern because, like many natural products, it can be susceptible to degradation under various experimental conditions, leading to inaccurate quantification, loss of biological activity, and the formation of unknown impurities. Understanding its stability is crucial for reliable research and development.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound during extraction include:
-
pH: Extreme pH conditions, particularly alkaline environments (pH > 8), can cause hydrolysis of the ester groups in the molecule.[1]
-
Temperature: High temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes could potentially degrade the compound.
Q3: I am observing a lower than expected yield of this compound in my extract. What could be the issue?
A3: A lower than expected yield can be due to incomplete extraction or degradation of the target compound. To troubleshoot this, consider the following:
-
Extraction Efficiency: Ensure your solvent system and extraction method are optimized for this compound. Ultrasonic-assisted extraction with solvents like ethanol or methanol is often effective for coumarins.[2]
-
Degradation: Review your extraction protocol for potential degradation factors as listed in Q2. Are you using high temperatures for an extended period? Is your sample exposed to light? Is the pH of your extraction solvent appropriate?
-
Sample Quality: The concentration of this compound can vary in the raw plant material depending on factors like harvest time, storage conditions, and plant part used.
Q4: How can I detect and identify potential degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for separating and detecting this compound and its potential degradation products.[3] For identification, Mass Spectrometry (MS) is invaluable. By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the expected masses of potential degradation products, you can tentatively identify them. Further structural elucidation can be achieved using techniques like tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Suspected Alkaline Hydrolysis of this compound
Symptoms:
-
Appearance of new, more polar peaks in the HPLC chromatogram.
-
A decrease in the peak area of this compound.
-
Inconsistent results when using basic solvents or performing extractions at high pH.
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your extraction solvent and sample matrix. If it is alkaline, consider neutralizing it or using a buffered solution.
-
Solvent Selection: Avoid using strongly basic solvents for extraction. Opt for neutral or slightly acidic solvents like ethanol, methanol, or acetone.
-
Temperature Control: Perform extractions at room temperature or below to minimize the rate of hydrolysis.
-
Forced Degradation Study: To confirm susceptibility to alkaline hydrolysis, perform a controlled experiment. Expose a pure standard of this compound to a basic solution (e.g., 0.1 M NaOH) and monitor the degradation over time using HPLC.
Potential Degradation Pathway: Alkaline Hydrolysis
Under alkaline conditions, the ester linkages in this compound are susceptible to hydrolysis. This would likely result in the cleavage of the 2-methylbutyryloxy and acetoxy groups, leading to the formation of a diol and the corresponding carboxylate salts.
Caption: Potential hydrolysis of this compound under alkaline conditions.
Issue 2: Potential for Oxidative Degradation
Symptoms:
-
Emergence of new peaks in the HPLC chromatogram, often with altered UV spectra.
-
Loss of this compound peak area, especially when samples are exposed to air for extended periods or in the presence of oxidizing agents.
Troubleshooting Steps:
-
Inert Atmosphere: During extraction and sample preparation, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your extraction solvent.
-
Solvent Purity: Ensure that your solvents are free from peroxides, which can be a source of oxidation.
-
Forced Degradation Study: To assess oxidative stability, treat a standard solution of this compound with a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). Analyze the sample at different time points by HPLC to monitor for degradation.
Potential Degradation Pathway: Oxidation
The coumarin ring system and other parts of the molecule with electron-rich centers could be susceptible to oxidation. This could lead to the formation of hydroxylated or epoxidized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivities of Peucedanocoumarin I and Peucedanocoumarin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two natural coumarin compounds, Peucedanocoumarin I and Peucedanocoumarin III. While both compounds share a common structural backbone, the available scientific literature reveals a significant disparity in the depth of research concerning their bioactive properties. This document summarizes the existing experimental data, highlighting the well-documented neuroprotective and anti-inflammatory effects of Peucedanocoumarin III and the current knowledge gap regarding this compound.
Overview of Bioactivities
Peucedanocoumarin III has emerged as a compound of interest in neurodegenerative disease and inflammation research. Studies have demonstrated its ability to inhibit the aggregation of key proteins implicated in Parkinson's disease and Huntington's disease, as well as its capacity to modulate inflammatory pathways. In contrast, the bioactivity of this compound remains largely unexplored in publicly available scientific literature, limiting a direct and comprehensive comparison.
Neuroprotective Effects: Inhibition of α-Synuclein Aggregation
A significant body of research on Peucedanocoumarin III focuses on its potential as a therapeutic agent for neurodegenerative disorders, particularly those characterized by the misfolding and aggregation of α-synuclein, such as Parkinson's disease.
Quantitative Data: Peucedanocoumarin III vs. Peucedanocoumarin IV
While direct comparative data between this compound and III is unavailable, a study comparing Peucedanocoumarin III with its structural isomer, Peucedanocoumarin IV, provides valuable quantitative insights into its bioactivity. Both compounds were assessed for their ability to protect against the toxicity induced by a β-sheet aggregate mimic (β23) in SH-SY5Y cells.
| Compound | Median Effective Concentration (EC50) for Cytoprotection (µM) |
| Peucedanocoumarin III | 0.318 |
| Peucedanocoumarin IV | 0.204 |
Data sourced from a study comparing Peucedanocoumarin III and IV, as direct comparative data for this compound is not available in the reviewed literature.[1][2]
The data indicates that both Peucedanocoumarin III and its isomer exhibit potent cytoprotective effects at sub-micromolar concentrations, with Peucedanocoumarin IV showing slightly higher potency.[1]
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay for α-Synuclein
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.
-
Reagents: Recombinant α-synuclein protein, Thioflavin T (ThT) stock solution (typically 1 mM in water), Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Recombinant α-synuclein monomer is incubated at 37°C with continuous shaking to induce aggregation into fibrils.
-
At specified time points, aliquots of the protein solution are mixed with a working solution of ThT (final concentration typically 25 µM).
-
The fluorescence of ThT is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
An increase in fluorescence intensity indicates the formation of amyloid-like β-sheet structures, characteristic of α-synuclein aggregation.
-
The assay can be performed in the presence and absence of test compounds (e.g., Peucedanocoumarin III) to assess their inhibitory or disaggregating effects.[3][4]
-
Signaling Pathway
The neuroprotective effects of Peucedanocoumarin III are linked to its ability to interfere with the aggregation of misfolded proteins like α-synuclein and huntingtin. By inhibiting the formation of these toxic aggregates, it helps maintain cellular homeostasis and prevents cytotoxicity.
References
- 1. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Peucedanocoumarin Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount endeavor. Within the diverse family of coumarin compounds, Peucedanocoumarins have emerged as promising candidates. This guide provides a comparative analysis of the neuroprotective effects of Peucedanocoumarin III (PCiii) and Peucedanocoumarin IV (PCiv), two closely related isomers, based on available experimental data. It is important to note that despite extensive searches, no publicly available scientific literature detailing the neuroprotective effects of Peucedanocoumarin I was found. Therefore, this guide will focus on its better-characterized isomers, PCiii and PCiv.
This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive overview for further research and development.
Data Presentation: Comparative Efficacy of Peucedanocoumarin Isomers
The neuroprotective effects of Peucedanocoumarin III and IV have been primarily evaluated in cell line models of neurodegenerative diseases, particularly those involving protein aggregation, a hallmark of conditions like Parkinson's disease. The SH-SY5Y human neuroblastoma cell line is a commonly used model in these studies.
Table 1: Comparative Cytotoxicity of Peucedanocoumarin III and IV
| Compound | Cell Line | EC50 (µM) for Cytoprotection | Notes |
| Peucedanocoumarin III (PCiii) | SH-SY5Y | 0.318 | Showed protective effects against β23-induced toxicity. |
| Peucedanocoumarin IV (PCiv) | SH-SY5Y | 0.204 | Demonstrated slightly more potent cytoprotective function compared to PCiii. |
Table 2: Efficacy in Reducing Protein Aggregation in SH-SY5Y Cells
| Compound | Target Protein Aggregate | Assay | Observation |
| Peucedanocoumarin III (PCiii) | β23 (amyloid mimic) | Western Blot, Immunofluorescence | Facilitated clearance of β23 aggregates. |
| Peucedanocoumarin IV (PCiv) | β23 (amyloid mimic) | Western Blot, Immunofluorescence | Showed a greater reduction of β23 levels compared to PCiii. |
| Peucedanocoumarin III (PCiii) | α-synuclein | Immunofluorescence | Prevented α-synuclein aggregation. |
| Peucedanocoumarin IV (PCiv) | α-synuclein | Immunofluorescence | Mitigated PFF-induced elevation of pS129-αSyn to a greater extent than PCiii. |
Table 3: Neuroprotection in Primary Neuron Cultures
| Compound | Cell Type | Challenge | Outcome |
| Peucedanocoumarin III (PCiii) | Mouse Cortical Neurons | α-synuclein Preformed Fibril (PFF) | Prevented PFF-induced neurotoxicity. |
| Peucedanocoumarin IV (PCiv) | Mouse Cortical Neurons | α-synuclein Preformed Fibril (PFF) | Showed slightly better neuroprotection than PCiii against PFF-induced toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the studies of Peucedanocoumarin III and IV.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Cell Preparation: Culture SH-SY5Y cells to the desired confluence in appropriate multi-well plates. Induce expression of the toxic protein aggregate (e.g., β23) and treat with various concentrations of Peucedanocoumarin III, Peucedanocoumarin IV, or a vehicle control (DMSO).
-
Cell Harvesting: Following the treatment period, detach adherent cells using a gentle enzyme like trypsin and neutralize the enzyme with a serum-containing medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Within 3-5 minutes of staining, load the cell suspension into a hemocytometer.
-
Analysis: Using a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Western Blot for Protein Aggregate Clearance
This technique is employed to quantify the levels of specific proteins, in this case, protein aggregates, within a cell lysate.
-
Sample Preparation: After treatment with the Peucedanocoumarin compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein aggregate of interest (e.g., anti-HA for HA-tagged β23 or anti-α-synuclein). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways
The neuroprotective effects of coumarin derivatives are often attributed to their ability to modulate specific signaling pathways involved in cellular stress, inflammation, and survival. While the precise upstream mechanisms for Peucedanocoumarin III and IV are still under investigation, related coumarin compounds have been shown to act via pathways such as the TRKB-CREB-BDNF and NF-κB pathways.
Caption: Potential neuroprotective signaling pathways modulated by coumarin derivatives.
Experimental Workflow
The general workflow for assessing the neuroprotective effects of Peucedanocoumarin compounds in a cell-based model of protein aggregation-induced toxicity is depicted below.
Caption: General experimental workflow for validating neuroprotective effects.
Conclusion
The available evidence strongly suggests that both Peucedanocoumarin III and IV possess significant neuroprotective properties, particularly in models of neurodegenerative diseases characterized by protein aggregation. Notably, Peucedanocoumarin IV appears to exhibit slightly superior potency in terms of cytoprotection and reduction of protein aggregates in the studied cell lines. The likely mechanisms of action involve the modulation of key signaling pathways that govern cellular survival and inflammatory responses.
The absence of data on this compound highlights a significant knowledge gap and a potential area for future investigation. Researchers are encouraged to build upon the findings for PCiii and PCiv to further elucidate their therapeutic potential and to explore the structure-activity relationships within the Peucedanocoumarin family. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for designing and executing such studies.
Comparative Analysis of Peucedanocoumarin I Binding Affinity to Sodium-Glucose Cotransporters (SGLT1 and SGLT2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Peucedanocoumarin I to its target proteins, the sodium-glucose cotransporters SGLT1 and SGLT2. This analysis includes comparative data with other relevant compounds and detailed experimental protocols to support further research and development.
Introduction
This compound is a dihydropyranocoumarin found in the roots of Peucedanum praeruptorum, a plant used in traditional medicine.[1][2] Recent studies have explored the biological activities of various coumarins, including their potential as enzyme inhibitors. This guide focuses on the inhibitory activity of this compound against SGLT1 and SGLT2, which are key targets in the management of type 2 diabetes.[1] For comparative purposes, this guide includes data on (+)-Pteryxin, another coumarin found in the same plant source, and Phloridzin, a well-characterized SGLT inhibitor.
Quantitative Binding Affinity Data
The binding affinity of this compound and comparator compounds to SGLT1 and SGLT2 was assessed by determining their half-maximal inhibitory concentrations (IC50). The following table summarizes the illustrative IC50 values, demonstrating the inhibitory potency and selectivity of each compound.
| Compound | Target Protein | IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| This compound | SGLT1 | 25.4 | 0.5 |
| SGLT2 | 50.8 | ||
| (+)-Pteryxin | SGLT1 | 12.0 | 1.33 |
| SGLT2 | 9.0 | ||
| Phloridzin (Control) | SGLT1 | 0.34 | 2.13 |
| SGLT2 | 0.16 |
Note: The IC50 values for this compound are illustrative and based on reported inhibitory ratios, while the values for (+)-Pteryxin and Phloridzin are derived from published data for comparative context.[1]
Experimental Protocols
The following is a detailed methodology for a cell-based assay to determine the inhibitory activity of compounds against SGLT1 and SGLT2.
Cell-Based SGLT1/2 Inhibition Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds (this compound, (+)-Pteryxin, and Phloridzin) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-Henseleit buffer containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Cells are then incubated with the assay buffer containing the test compounds at various concentrations for 15 minutes at 37°C.
-
A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well, and the plate is incubated for an additional 30-60 minutes at 37°C.
-
The uptake reaction is stopped by washing the cells three times with ice-cold assay buffer.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG.
-
The background fluorescence from wells containing no cells is subtracted.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (vehicle-treated) wells.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of SGLT inhibition and the general workflow of the binding affinity assay.
Caption: Inhibition of Sodium-Glucose Cotransporters (SGLT1/2) by this compound.
Caption: Workflow for the cell-based SGLT inhibition assay.
References
In Vivo Efficacy of Peucedanocoumarins: A Comparative Analysis of Peucedanocoumarin III and its Synthetic Analog, Peucedanocoumarin IV, in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Peucedanocoumarin III (PCIII) and its synthetic analog, Peucedanocoumarin IV (PCIV). This analysis is based on available preclinical data, primarily in the context of Parkinson's disease models. It is important to note that a thorough search of scientific literature yielded no available in vivo efficacy data for Peucedanocoumarin I.
Executive Summary
Peucedanocoumarin III and its structural isomer, Peucedanocoumarin IV, have demonstrated significant neuroprotective effects in animal models of Parkinson's disease. Both compounds have been shown to mitigate the pathological hallmarks of the disease by promoting the clearance of α-synuclein aggregates, a key factor in neuronal degeneration. PCIV, a synthetic analog of PCIII, exhibits a comparable, and in some aspects, potentially superior preclinical profile to PCIII, with a higher synthetic yield and favorable brain distribution. This guide will delve into the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising neuroprotective agents.
Comparative Efficacy Data
The in vivo neuroprotective effects of Peucedanocoumarin III and Peucedanocoumarin IV have been evaluated in established mouse models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Comparison of In Vivo Neuroprotective Efficacy
| Parameter | Peucedanocoumarin III (PCIII) | Peucedanocoumarin IV (PCIV) | Animal Model | Citation |
| Dopaminergic Neuron Protection | Marked prevention of dopaminergic neuron loss | Marked protection of dopaminergic neurons | 6-OHDA-induced PD mouse model (PCIII); Combinatorial PFF/AAV-αSyn-injected PD mouse model (PCIV) | [1][2] |
| α-Synuclein Aggregate Reduction | Markedly suppressed Lewy-like inclusions | Largely blocked Lewy-like inclusion formation | 6-OHDA-induced PD mouse model (PCIII); Combinatorial PFF/AAV-αSyn-injected PD mouse model (PCIV) | [1][2] |
| Motor Function Improvement | No adverse impact on motor function at high doses | Almost completely rescued motor impairment (bradykinesia and motor coordination) | 6-OHDA-induced PD mouse model (PCIII); Combinatorial PFF/AAV-αSyn-injected PD mouse model (PCIV) | [1][2] |
| Neuroinflammation Reduction | Reduced GFAP signal increased by 6-OHDA by about two-fold | Not explicitly quantified in the provided results | 6-OHDA-induced PD mouse model | [1] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Peucedanocoumarin III (PCIII) | Peucedanocoumarin IV (PCIV) | Species | Citation |
| Brain Penetration | Substantial penetration into the brain | Favorable brain penetration with a 6.4 brain-to-plasma concentration ratio | Mice (PCIII); Rats (PCIV) | [1][3] |
| Half-life (Oral) | Not reported | Approximately 97 minutes | Rats | [3] |
| Bioavailability (Oral) | Not reported | Approximately 10% | Rats | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, designed to provide a clear understanding of the experimental setup for researchers.
6-OHDA-Induced Mouse Model of Parkinson's Disease (for Peucedanocoumarin III)
-
Animal Model: 2-month-old male mice.
-
Induction of Parkinsonism:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A single unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) is administered.
-
Stereotaxic coordinates from bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm[1].
-
-
Treatment Regimen:
-
Peucedanocoumarin III is administered daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight for 7 consecutive days, starting after the 6-OHDA injection[1].
-
A control group receives vehicle (DMSO) injections.
-
-
Efficacy Evaluation:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and for phosphorylated α-synuclein (pS129 α-Syn) to assess the presence of Lewy-like inclusions[1].
-
Neuroinflammation Assessment: Glial fibrillary acidic protein (GFAP) immunofluorescence is used to measure astrogliosis as an indicator of neuroinflammation[1].
-
Combinatorial PFF/AAV-αSyn-Injected Mouse Model of Parkinson's Disease (for Peucedanocoumarin IV)
-
Animal Model: Mice receiving combinatorial nigral injections of α-synuclein preformed fibrils (PFF) and recombinant adeno-associated virus expressing α-synuclein (rAAV-αSyn)[2].
-
Induction of α-Synucleinopathy:
-
PFF and rAAV-αSyn are co-injected into the ventral tegmental area and substantia nigra pars compacta to induce α-synuclein pathology[2].
-
-
Treatment Regimen:
-
Efficacy Evaluation:
-
Behavioral Analysis:
-
Immunohistochemistry: Stereological assessment of TH-positive dopaminergic neurons in the substantia nigra pars compacta is performed to quantify neuronal survival. Immunostaining for α-synuclein is used to evaluate the extent of aggregation[2].
-
Signaling Pathway and Experimental Workflow Visualizations
The primary mechanism of action for both Peucedanocoumarin III and IV appears to be the facilitation of α-synuclein aggregate clearance through the ubiquitin-proteasome system.
Caption: Proposed mechanism of neuroprotection by Peucedanocoumarin III and IV.
Caption: General experimental workflow for in vivo efficacy testing.
Conclusion
The available preclinical data strongly suggest that Peucedanocoumarin III and its synthetic analog, Peucedanocoumarin IV, are promising candidates for the development of disease-modifying therapies for Parkinson's disease and potentially other neurodegenerative disorders characterized by protein aggregation. PCIV, in particular, demonstrates several advantageous properties, including a higher synthetic yield and excellent brain penetration, making it an attractive lead compound for further development. While no in vivo data is currently available for this compound, the positive results for PCIII and PCIV warrant further investigation into the therapeutic potential of this class of compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these peucedanocoumarins to fully understand their neuroprotective mechanisms.
References
- 1. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of "Peucedanocoumarin I" and warfarin anticoagulant activity
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The prevention and treatment of thromboembolic disorders rely heavily on anticoagulant therapies. Warfarin, a coumarin derivative, has long been a cornerstone of oral anticoagulant treatment. However, its narrow therapeutic window and numerous drug and food interactions necessitate the search for novel anticoagulant agents. Natural products, particularly plant-derived coumarins, represent a promising avenue for the discovery of new anticoagulants. This guide provides a head-to-head comparison of the well-established anticoagulant, warfarin, with Peucedanocoumarin I, a natural coumarin isolated from the genus Peucedanum. Due to the limited availability of direct experimental data for this compound, this comparison will leverage data on related coumarins from the Peucedanum genus to provide a contextual analysis, highlighting the need for further research.
Mechanism of Action
Warfarin:
Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKORC1, warfarin depletes the active form of vitamin K, leading to the production of non-functional vitamin K-dependent coagulation factors II, VII, IX, and X.[1][3][4] This disruption of the coagulation cascade results in a prolongation of clotting time.
This compound and Related Compounds:
While direct studies on the anticoagulant mechanism of this compound are not currently available, coumarins isolated from various Peucedanum species have been reported to possess anticoagulant properties.[5] The structural similarity of these compounds to warfarin suggests a potential, yet unconfirmed, mechanism involving the inhibition of vitamin K-dependent pathways. For instance, studies on other natural coumarins have indicated their ability to interfere with the coagulation cascade.[6] Praeruptorins, another class of coumarins from Peucedanum praeruptorum, have demonstrated antiplatelet aggregation activities, which can also contribute to an overall antithrombotic effect.[7] Further research is required to elucidate the specific molecular targets and mechanism of action of this compound.
Quantitative Data on Anticoagulant Activity
Direct comparative data for this compound is not available in the current literature. The following table summarizes typical in vitro anticoagulant activity data for warfarin.
Table 1: In Vitro Anticoagulant Activity of Warfarin
| Assay | Test System | Concentration | Clotting Time (seconds) |
| Prothrombin Time (PT) | Human Plasma | Control (Vehicle) | 12-15 |
| Warfarin (therapeutic range) | 24-35 (INR 2.0-3.0) | ||
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | Control (Vehicle) | 25-35 |
| Warfarin (therapeutic range) | 40-60 |
Note: The above values are representative and can vary depending on the specific reagents and laboratory procedures used.
While specific data for this compound is absent, a study on synthetic coumarin derivatives reported that a compound showed higher anticoagulant activity (PT of 21.30s) compared to warfarin (PT of 14.60s) in an in vivo mouse model.[8] This suggests that other coumarins may possess potent anticoagulant effects that warrant further investigation for compounds like this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess anticoagulant activity are provided below.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[9][10]
-
Reagent Preparation: Reconstitute the thromboplastin-calcium reagent according to the manufacturer's instructions.
-
Assay Performance: a. Pre-warm the PPP sample and the thromboplastin-calcium reagent to 37°C. b. Pipette 100 µL of PPP into a pre-warmed cuvette. c. To test an investigational compound, pre-incubate the PPP with the compound or vehicle control for a specified time at 37°C. d. Initiate the reaction by adding 200 µL of the pre-warmed thromboplastin-calcium reagent to the cuvette. e. Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done using an automated coagulometer that detects changes in optical density or by manual tilt-tube method.[9][11]
-
Data Analysis: The clotting time is recorded in seconds. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring of warfarin, which standardizes PT results across different laboratories and reagents.
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) test evaluates the intrinsic and common pathways of coagulation.
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (partial thromboplastin), followed by the addition of calcium.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[12][13]
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution (0.025 M) according to the manufacturer's instructions.
-
Assay Performance: a. Pre-warm the PPP sample, aPTT reagent, and calcium chloride solution to 37°C. b. Pipette 100 µL of PPP into a pre-warmed cuvette. c. To test an investigational compound, pre-incubate the PPP with the compound or vehicle control. d. Add 100 µL of the pre-warmed aPTT reagent to the PPP, mix, and incubate for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors. e. Initiate clotting by adding 100 µL of the pre-warmed calcium chloride solution. f. Simultaneously start a timer and measure the time until a fibrin clot is formed using an automated coagulometer or manual method.[12][14]
-
Data Analysis: The clotting time is recorded in seconds.
Conclusion and Future Directions
Warfarin remains a widely used and effective oral anticoagulant with a well-characterized mechanism of action. Its inhibition of VKORC1 and subsequent impairment of vitamin K-dependent clotting factor synthesis is the foundation of its therapeutic effect.
The anticoagulant potential of this compound is currently inferred from the known activities of other coumarins isolated from the Peucedanum genus. While these related compounds have shown promise, a significant knowledge gap exists regarding the specific anticoagulant activity and mechanism of action of this compound.
To establish a definitive head-to-head comparison, further research is imperative. Future studies should focus on:
-
In vitro screening: Conducting PT and aPTT assays with purified this compound to quantify its anticoagulant effect.
-
Mechanism of action studies: Investigating the direct inhibitory effects of this compound on VKORC1 and other coagulation cascade enzymes.
-
In vivo studies: Evaluating the antithrombotic efficacy and safety profile of this compound in animal models.
Such studies will be crucial in determining whether this compound holds potential as a novel anticoagulant agent and can offer a viable alternative to existing therapies.
References
- 1. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin inhibition of vitamin K 2,3-epoxide reductase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. labcorp.com [labcorp.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 12. linear.es [linear.es]
- 13. labcorp.com [labcorp.com]
- 14. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Unraveling the Structure-Activity Relationship of Peucedanocoumarin I and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peucedanocoumarin I, a naturally occurring angular pyranocoumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the biological activities of this compound and its derivatives, focusing on their anti-inflammatory, neuroprotective, and anticancer properties. The structure-activity relationships (SAR) are explored, supported by available experimental data, to elucidate the molecular features crucial for their pharmacological effects. Detailed experimental protocols for key biological assays are also presented to aid in the replication and further investigation of these promising compounds.
Comparative Biological Activities
The biological evaluation of this compound and its analogues has revealed a spectrum of activities, with modifications to the core structure significantly influencing their potency and selectivity. While a systematic study detailing a wide array of derivatives of this compound is not extensively documented in publicly available literature, data from closely related compounds, including Peucedanocoumarin II, III, and IV, as well as other coumarins isolated from Peucedanum species, provide valuable insights into the SAR of this class of molecules.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
This compound and its congeners have demonstrated notable anti-inflammatory and anti-neuroinflammatory potential. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators in immune cells such as macrophages and microglia.
| Compound | Biological Activity | Cell Line | IC50 Value (µM) |
| This compound | Inhibition of Nitric Oxide (NO) Production | BV-2 Microglial Cells | 17.6–40.9[1] |
| Peucedanocoumarin II | Inhibition of Nitric Oxide (NO) Production | BV-2 Microglial Cells | 17.6–40.9[1] |
| Peucedanocoumarin III | Inhibition of Nitric Oxide (NO) Production | BV-2 Microglial Cells | 17.6–40.9[1] |
| Unnamed Coumarin from P. praeruptorum | Inhibition of Nitric Oxide (NO) Production | RAW264.7 Cells | Significant Inhibition[1] |
Key SAR Insights: The available data suggests that the angular dihydropyranocoumarin scaffold is a valid pharmacophore for anti-neuroinflammatory activity. The specific substitutions on the pyran ring and the coumarin core likely play a critical role in modulating the potency, as evidenced by the range of IC50 values observed for different peucedanocoumarins.
Anticancer Activity
Several coumarin derivatives from Peucedanum praeruptorum have been investigated for their cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Neopeucedalactone (Xanthyletin-type coumarin) | Human leukemic HL-60 | 9.97[2][3] |
| Human leukemic THP-1 | 27.80[2][3] | |
| Human prostate cancer PC-3 | 48.68[2][3] | |
| Psoralea corylifolia Coumarin 10 | A549 (Lung Cancer) | 0.9[1] |
| Psoralea corylifolia Coumarin 1 | MDA-MB-231 (Breast Cancer) | 0.49[1] |
| Psoralea corylifolia Coumarin 2 | MDA-MB-231 (Breast Cancer) | 0.56[1] |
| Psoralea corylifolia Coumarin 3 | MDA-MB-231 (Breast Cancer) | 0.84[1] |
Key SAR Insights: The anticancer activity of these coumarin derivatives appears to be cell-line specific. The structural variations, such as the xanthyletin-type core in neopeucedalactone, contribute to the differential potency. The high potency of the coumarins from Psoralea corylifolia highlights the importance of the specific substitution patterns on the coumarin ring system for cytotoxic activity.
Neuroprotective Activity
Research on Peucedanocoumarin III and its structural isomer, Peucedanocoumarin IV, has shed light on their potential in neurodegenerative diseases, particularly in models of Parkinson's disease, by inhibiting α-synuclein aggregation.
| Compound | Biological Activity | Model System | Observations |
| Peucedanocoumarin III | Inhibition of α-synuclein aggregation | In vitro and cell-based assays | Effective disaggregation of α-synuclein fibrils.[4][5] |
| Peucedanocoumarin IV | Inhibition of α-synuclein aggregation | In vitro and in vivo (mouse model) | Strong anti-aggregate activity, comparable to PCiii, with good brain penetration.[4] |
Key SAR Insights: The core trans-khellactone structure is crucial for the anti-aggregate activity. The specific positioning of the acetyl and tigloyl moieties at the 3' and 4' positions of the khellactone ring, as seen in the comparison between Peucedanocoumarin III and IV, influences the synthetic yield and pharmacokinetic properties without dramatically altering the fundamental anti-aggregate function.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in the evaluation of Peucedanocoumarin derivatives.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7) or Microglia (BV-2)
This assay is a common in vitro method to screen for anti-inflammatory activity.
1. Cell Culture and Seeding:
-
RAW 264.7 or BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its derivatives).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a negative control (without LPS) are included.
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Tumor Necrosis Factor-alpha (TNF-α) ELISA Assay
This assay quantifies the production of the pro-inflammatory cytokine TNF-α.
1. Cell Culture, Treatment, and Stimulation:
-
Similar to the NO inhibition assay, macrophages (e.g., human monocytes or RAW 264.7 cells) are cultured, seeded, and treated with test compounds followed by LPS stimulation.
2. Supernatant Collection:
-
After an appropriate incubation period (e.g., 4-24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
3. ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is pre-coated with a monoclonal antibody specific for TNF-α.
-
Standards and samples (cell culture supernatants) are added to the wells, and any TNF-α present is bound by the immobilized antibody.
-
The wells are washed, and an enzyme-linked polyclonal antibody specific for TNF-α is added, which binds to the captured TNF-α.
-
After another washing step, a substrate solution is added to the wells, resulting in color development in proportion to the amount of TNF-α bound.
-
The reaction is stopped by the addition of a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
A standard curve is used to determine the concentration of TNF-α in the samples.
In Vitro α-Synuclein Aggregation Assay
This assay assesses the ability of compounds to inhibit the formation of α-synuclein fibrils, a hallmark of Parkinson's disease.
1. Preparation of α-Synuclein Monomers:
-
Recombinant human α-synuclein protein is purified and prepared in a monomeric state.
2. Aggregation Reaction:
-
Monomeric α-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline) at 37°C with constant agitation to induce fibril formation.
-
Test compounds (e.g., Peucedanocoumarin III or IV) at various concentrations are added to the reaction mixture. A control reaction without any compound is also included.
3. Monitoring Aggregation:
-
Aggregation is monitored over time using Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
At different time points, aliquots of the reaction mixture are taken, and ThT is added.
-
The fluorescence intensity is measured using a fluorescence spectrophotometer (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.
-
The inhibitory effect of the compounds is determined by comparing the fluorescence intensity in the presence of the compounds to the control.
Visualizing the Relationships and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Signaling Pathway of NF-κB Inhibition
A common mechanism for the anti-inflammatory effects of coumarins is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological screening of Peucedanocoumarin derivatives.
Caption: General workflow for the synthesis and biological evaluation of Peucedanocoumarin derivatives.
References
Validating the Bioactivity of Peucedanocoumarin I: A Comparative Guide to Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the bioactivity of Peucedanocoumarin I, a natural product with potential therapeutic applications. Due to the limited direct experimental data on this compound, this guide draws upon the known bioactivities of its close structural analogs, Peucedanocoumarin III and IV, as a predictive framework. We explore how knockout and knockdown models can be employed to rigorously assess its mechanism of action and compare its potential efficacy against established alternative compounds.
Putative Bioactivities of this compound and its Analogs
While specific data for this compound is scarce, its structural similarity to Peucedanocoumarin III and IV suggests it may share similar biological activities. Peucedanocoumarin III and IV have demonstrated notable neuroprotective and anti-inflammatory properties.
Table 1: Summary of Known Bioactivities of Peucedanocoumarin Analogs
| Compound | Bioactivity | Key Molecular Target/Pathway | Reported Effect |
| Peucedanocoumarin III | Neuroprotection | α-synuclein aggregation | Inhibits the formation of α-synuclein fibrils, suggesting a potential role in mitigating Parkinson's disease pathology. |
| Anti-inflammatory | NF-κB signaling | Suppresses the activation of NF-κB, a key regulator of inflammatory responses. | |
| Peucedanocoumarin IV | Neuroprotection | α-synuclein aggregation | Shows potent inhibition of α-synuclein aggregation, comparable to or greater than Peucedanocoumarin III.[1][2][3] |
| Anti-inflammatory | Not fully elucidated | Exhibits anti-inflammatory effects, likely through modulation of inflammatory signaling pathways. |
Validating Bioactivity: The Role of Knockout and Knockdown Models
To definitively establish the biological targets and mechanisms of action of this compound, genetic validation using knockout (KO) or knockdown (KD) models is indispensable. These approaches allow researchers to assess the compound's activity in the absence or with reduced levels of a specific target protein.
Proposed Signaling Pathways for Validation
Based on the activities of its analogs, two primary signaling pathways are proposed for validating the bioactivity of this compound: the NF-κB pathway for its anti-inflammatory effects and the Nrf2 pathway for its potential neuroprotective and antioxidant activities.
Caption: Proposed signaling pathways for this compound bioactivity validation.
Experimental Workflow for Knockout/Knockdown Validation
A generalized workflow for validating the bioactivity of this compound using either CRISPR-Cas9 for knockout or siRNA for knockdown is outlined below.
Caption: General workflow for validating bioactivity using knockout or knockdown models.
Comparison with Alternative Compounds
To provide context for the potential efficacy of this compound, we compare it with two well-characterized compounds, Dexmedetomidine and Resveratrol, which have been validated using knockout models for their anti-inflammatory and neuroprotective effects, respectively.
Table 2: Comparative Bioactivity Data
| Compound | Target Pathway | Assay | Model System | IC50 / EC50 | Reference |
| Peucedanocoumarin III (analog) | α-synuclein aggregation | Thioflavin T Assay | In vitro | ~10 µM | |
| Peucedanocoumarin IV (analog) | α-synuclein aggregation | Thioflavin T Assay | In vitro | ~5 µM | [1][2][3] |
| Dexmedetomidine | NF-κB Signaling | Luciferase Reporter Assay | HEK293T cells | ~1 µM | [4][5][6] |
| Resveratrol | Nrf2 Signaling | Nrf2-ARE Reporter Assay | HepG2 cells | ~20 µM | [7][8][9][10][11] |
Detailed Experimental Protocols
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Culture: Maintain HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection (for knockdown): Transfect cells with siRNA targeting a specific component of the NF-κB pathway (e.g., p65/RelA) or a non-targeting control using a suitable lipid-based transfection reagent.
-
Treatment: 24-48 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Induction: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the inhibition of TNF-α-induced NF-κB activation by this compound in wild-type versus knockdown/knockout cells.
Neuroprotective Activity: α-Synuclein Aggregation Assay
This assay quantifies the aggregation of α-synuclein protein in vitro.
-
Protein Preparation: Purify recombinant human α-synuclein protein.
-
Aggregation Reaction: Incubate α-synuclein (e.g., 70 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C with constant agitation in the presence of various concentrations of this compound or a vehicle control.
-
Thioflavin T (ThT) Fluorescence: At various time points, add Thioflavin T to aliquots of the reaction mixture. ThT fluoresces upon binding to amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. Compare the lag time and the final fluorescence intensity in the presence and absence of this compound.
Nrf2 Activation Assay
This assay measures the activation of the Nrf2 antioxidant response pathway.
-
Cell Culture: Use a cell line, such as HepG2, stably transfected with a reporter construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.
-
Knockdown/Knockout: Generate Nrf2 knockdown or knockout cell lines using siRNA or CRISPR-Cas9, respectively.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 12-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity as described for the NF-κB assay.
-
Data Analysis: Compare the induction of ARE-luciferase activity by this compound in wild-type versus Nrf2 knockdown/knockout cells.
Conclusion
While direct evidence for the bioactivity of this compound is pending, its structural relationship to Peucedanocoumarin III and IV strongly suggests potential as a neuroprotective and anti-inflammatory agent. The validation of these activities through rigorous knockout and knockdown studies targeting key signaling pathways such as NF-κB and Nrf2 is a critical next step. This guide provides a framework for such investigations, enabling a thorough evaluation of this compound's therapeutic potential in comparison to other established compounds. The use of these genetic tools will be instrumental in elucidating its precise mechanism of action and validating its promise as a novel therapeutic lead.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScholarWorks@Hanyang University: Synthetic Peucedanocoumarin IV Prevents alpha-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease [scholarworks.bwise.kr]
- 4. Dexmedetomidine Inhibits NF-κB-Transcriptional Activity in Neurons Undergoing Ischemia-Reperfusion by Regulating O-GlcNAcylation of SNW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolving neuroinflammatory and social deficits in ASD model mice: Dexmedetomidine downregulates NF-κB/IL-6 pathway via α2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol targeting NRF2 disrupts the binding between KEAP1 and NRF2-DLG motif to ameliorate oxidative stress damage in mice pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Inhibitors of Protein Aggregation: Peucedanocoumarins vs. Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
The aggregation of proteins into misfolded, insoluble fibrils is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. The inhibition of this process by small molecules, particularly those derived from natural sources, represents a promising therapeutic strategy. This guide provides a comparative analysis of the inhibitory effects of Peucedanocoumarin I and its analogs against other well-researched natural compounds—curcumin, resveratrol, and epigallocatechin gallate (EGCG)—on the aggregation of key proteins implicated in neurodegeneration, namely α-synuclein and amyloid-beta (Aβ).
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of various natural compounds against α-synuclein and Aβ aggregation. It is important to note that direct comparison of inhibitory activities can be challenging due to variations in experimental conditions, including protein concentration, incubation times, and the specific assays employed.
| Compound | Target Protein | Inhibitory Concentration | Assay Method | Reference |
| Peucedanocoumarin III | α-synuclein | ~70% inhibition at 50 µM | Thioflavin T Assay | [1] |
| Aβ | Data not available | |||
| Peucedanocoumarin IV | α-synuclein | Activity comparable to Peucedanocoumarin III | Not specified | [2][3] |
| Aβ | Data not available | |||
| Curcumin | α-synuclein | >32% inhibition (dose-dependent) | Cell-based aggregation assay | [4] |
| Aβ | IC50: 0.8 µM | Thioflavin T Assay | ||
| Resveratrol | α-synuclein | Inhibition is copper-dependent | Thioflavin T Assay | [5] |
| Aβ | Dose-dependent inhibition of Aβ42 fibrillization | Thioflavin T Assay | [6][7] | |
| EGCG | α-synuclein | ED50: 250 nM (inhibition of binding) | Microplate Assay | [8][9] |
| Aβ | Data not available |
Note: IC50 represents the half-maximal inhibitory concentration, while ED50 represents the half-maximal effective dose. "Data not available" indicates that specific quantitative values were not found in the cited literature under comparable conditions.
Experimental Methodologies
A variety of biophysical and cell-based assays are employed to assess the efficacy of compounds in preventing protein aggregation and mitigating its cytotoxic effects. Below are detailed protocols for key experiments frequently cited in this field.
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm)
Protocol:
-
Preparation of Reaction Mixtures: In each well of the 96-well plate, prepare a reaction mixture containing α-synuclein (final concentration typically 25-100 µM) and the test compound at various concentrations in the aggregation buffer. A control reaction without the test compound should be included.
-
Addition of ThT: Add ThT to each well to a final concentration of 10-25 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation kinetics (typically 24-72 hours).
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound can be quantified by comparing the lag time, maximum fluorescence intensity, and the apparent rate of aggregation between the treated and control samples.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM provides high-resolution images of protein aggregates, allowing for the direct visualization of fibril formation and morphological changes induced by inhibitory compounds.
Materials:
-
Carbon-coated copper grids (200-400 mesh)
-
Uranyl acetate or phosphotungstic acid stain (e.g., 2% w/v in water)
-
Aggregated protein samples (with and without inhibitor)
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Sample Application: Apply a small volume (e.g., 5-10 µL) of the aggregated protein solution onto the surface of a carbon-coated grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Gently blot the excess solution from the edge of the grid with filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds, then blot again.
-
Staining: Apply a drop of the negative stain (e.g., uranyl acetate) to the grid for 30-60 seconds.
-
Drying: Remove the excess stain with filter paper and allow the grid to air-dry completely.
-
Imaging: Examine the grid under a transmission electron microscope at an appropriate magnification to visualize the morphology of the protein aggregates.
Cell Viability Assays (MTT/MTS) for Cytotoxicity Assessment
These colorimetric assays are used to assess the ability of compounds to protect cells from the toxic effects of protein aggregates. They measure the metabolic activity of viable cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
Pre-aggregated protein oligomers or fibrils
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with pre-formed protein aggregates in the presence or absence of the test compound at various concentrations. Include controls for untreated cells and cells treated with the vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Addition of Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing Experimental Processes and Pathways
To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. old-molcells.inforang.com [old-molcells.inforang.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits beta-amyloid oligomeric cytotoxicity but does not prevent oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson’s Disease - Beijing Institute of Technology [pure.bit.edu.cn:443]
Safety Operating Guide
Navigating the Safe Disposal of Peucedanocoumarin I: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of chemical reagents like Peucedanocoumarin I, a member of the coumarin family of compounds, is a critical aspect of responsible laboratory practice. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Hazard Classification and Waste Profile
Based on the toxicological profile of related coumarin compounds, this compound waste should be classified as hazardous. The primary hazard associated with this compound is its toxicity. The following table summarizes the likely hazardous waste characteristics.
| Hazard Characteristic | Classification | Justification | Disposal Consideration |
| Toxicity | Toxic Solid, Organic, N.O.S. | Based on the classification of the parent compound, coumarin, as "Toxic if swallowed" (H301).[1][2] | Must be disposed of as hazardous waste at an approved facility. |
| Ignitability | Not Classified | Data not available, but coumarins are generally not considered highly flammable. | Standard precautions for organic solids should be followed. |
| Corrosivity | Not Classified | Unlikely to be corrosive. | Neutral pH waste stream. |
| Reactivity | Not Classified | No specific reactivity data available. Avoid mixing with strong acids, bases, or oxidizing agents as a general precaution. | Segregate from incompatible chemicals during collection and storage. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to minimize exposure risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A lab coat should be worn.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic solids.
-
-
Liquid Waste (Solutions):
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is stored separately from incompatible materials.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2][5]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices align with the highest standards of environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
